Executive Summary In the development of peptide therapeutics, the impurity profile is a Critical Quality Attribute (CQA). For Felypressin ([Phe2, Lys8]-vasopressin), a synthetic nonapeptide vasoconstrictor, the formation...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of peptide therapeutics, the impurity profile is a Critical Quality Attribute (CQA). For Felypressin ([Phe2, Lys8]-vasopressin), a synthetic nonapeptide vasoconstrictor, the formation of high molecular weight aggregates is a primary stability concern.[1]
This guide focuses specifically on the Felypressin Homodimer , chemically identified by the formula C92H130N26O22S4 . Commonly designated as Impurity D in European Pharmacopoeia (Ph. Eur.) contexts, this species arises not through simple aggregation, but through covalent disulfide interchange (scrambling) .[1]
This document details the molecular mechanism of formation, provides a self-validating analytical protocol for its detection, and outlines control strategies based on thermodynamic stability.[1]
Part 1: Molecular Architecture & Mechanism
The Solute: Felypressin Monomer
To understand the dimer, we must first define the monomer. Felypressin is a cyclic nonapeptide with the sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 .[1][2]
Structure: Unlike non-covalent aggregates driven by hydrophobic effects, this dimer is formed by intermolecular disulfide bridges .[1]
Mechanism of Formation: Disulfide Scrambling
The formation of Impurity D is a thermodynamic equilibration process known as disulfide scrambling or disulfide interchange.
Initiation: Under stress (pH > 7.0, presence of trace free thiols, or thermal stress), the native intramolecular bond (Cys1-Cys6) undergoes nucleophilic attack.[1]
Propagation: A reactive thiolate anion on one Felypressin molecule attacks the disulfide bridge of another.
Product: This results in an intermolecular disulfide bond, linking two peptide chains.[1] This can form parallel or anti-parallel dimers.
Visualization: Dimerization Pathway
The following diagram illustrates the transition from the native cyclic monomer to the scrambled dimer species.
Figure 1: Mechanism of Felypressin dimerization via thiol-disulfide exchange.[1][2] The process is driven by pH and redox potential, converting the cyclic monomer into a covalently linked dimer.
Part 2: Analytical Strategy
Detecting the C92 dimer requires orthogonal separation and identification. A standard UV-HPLC method may separate the dimer based on hydrophobicity, but Mass Spectrometry (MS) is required to confirm the atomic composition (C92H130N26O22S4).[1]
Method Selection: RP-HPLC vs. SEC[1][2]
Size Exclusion Chromatography (SEC): Theoretically useful for separating Monomer (1 kDa) from Dimer (2 kDa). However, for small peptides, SEC often lacks the resolution to separate isomers.[1]
Reversed-Phase HPLC (RP-HPLC): The Preferred Method .[1][2] The dimer, having two hydrophobic Phe-Phe domains, typically elutes later than the monomer on C18 columns due to increased hydrophobicity (LogP).[1]
Critical Method Parameters (CMP)
Parameter
Setting
Rationale
Stationary Phase
C18 (Octadecyl), 1.7 µm or 3.5 µm
High surface area for resolution of structural isomers.[1][2]
TFA acts as an ion-pairing agent, sharpening peaks and reducing silanol interactions.[1][2]
Mobile Phase B
0.1% TFA in Acetonitrile
ACN provides the necessary elution strength for hydrophobic peptides.
Detection
UV 215 nm & MS
215 nm detects the peptide backbone (amide bonds).
Part 3: Experimental Protocol
This protocol is designed to be self-validating , meaning the system suitability criteria (SSC) confirm the assay's performance before data is accepted.[1]
Equipment & Reagents[1]
Instrument: UHPLC system coupled with Q-TOF or Orbitrap MS.[1][2]
Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.[1]
Note: The key to distinguishing Dimer from Monomer is the charge state envelope. The Dimer will exhibit +3 and +4 charge states which are inaccessible to the Monomer.
Workflow Diagram
Figure 2: Integrated LC-UV-MS workflow for the quantification and identification of Felypressin Impurity D.
Part 4: Control & Mitigation Strategies
To maintain the C92 dimer below regulatory thresholds (typically <0.5% for specified impurities in peptides), strict control of the manufacturing environment is required.
Process Controls
pH Management: Disulfide exchange is base-catalyzed.[1][2] Maintain pH < 6.0 during downstream processing and purification.[5]
Thiol Scavenging: Ensure no free thiols (e.g., residual DTT or unreacted precursors) are present in the final crystallization/lyophilization feed.
Lyophilization: Remove water activity. Solid-state stability of Felypressin is significantly higher than in solution.[1][2]
Regulatory Limits (Reference)
While specific limits depend on the filing (NDA/ANDA), the general peptide guidelines (Ph. Eur. / USP) and ICH Q3A suggest:
Reporting Threshold: 0.1%
Identification Threshold: 0.5% (Specific to peptides, often higher than small molecules)[1]
European Pharmacopoeia (Ph. Eur.) . Felypressin Monograph 01/2008:1634. European Directorate for the Quality of Medicines & HealthCare (EDQM).
M. Svensson, K. Gröningsson . (1990).[1][6] Liquid chromatographic determination of felypressin using a column-switching technique and post-column derivatization. Journal of Chromatography A, 521(1), 141-147.[1][2][6]
H. Liao . (2021).[7] Regulatory Considerations for Impurity Qualification: Peptides. FDA CDER SBIA Workshop.
BOC Sciences . Felypressin Impurity D (C92H130N26O22S4) Product Data.
PubChem . Felypressin Compound Summary. National Library of Medicine. [1][2]
Comprehensive Characterization of Felypressin Impurity D (2080.57 Da)
Structural Dynamics, Formation Mechanisms, and Analytical Control Executive Summary In the rigorous landscape of peptide therapeutics, the control of high-molecular-weight impurities is critical for maintaining immunogen...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Dynamics, Formation Mechanisms, and Analytical Control
Executive Summary
In the rigorous landscape of peptide therapeutics, the control of high-molecular-weight impurities is critical for maintaining immunogenic safety and potency. Felypressin Impurity D , characterized by a molecular weight of 2080.57 Da , represents a specific dimeric form of the nonapeptide Felypressin (PLV-2).
This technical guide provides a definitive analysis of Impurity D, moving beyond basic identification to explore the physicochemical drivers of its formation (disulfide scrambling), its detection via High-Resolution Mass Spectrometry (HRMS), and actionable strategies for its minimization in drug substance manufacturing.
Felypressin (C46H65N13O11S2) is a synthetic vasopressin analogue used primarily as a vasoconstrictor.[1] Its structure contains a cyclic disulfide bridge between Cys1 and Cys6. Impurity D is the homodimer of Felypressin, formed through intermolecular disulfide linkages.
1.1 Quantitative Data Summary
Parameter
Specification
Notes
Common Name
Felypressin Impurity D
Often referred to as "Felypressin Dimer"
Molecular Formula
C92H130N26O22S4
Represents two intact monomer units*
Average Molecular Weight
2080.57 Da
Exact sum of 2 × Felypressin (1040.28 Da)
Monoisotopic Mass
~2078.86 Da
Assuming loss of 2H for disulfide bond formation
Structure Type
Covalent Dimer
Linked via intermolecular disulfide bridge (Cys-S-S-Cys)
Origin
Degradation / Process
Oxidative coupling during synthesis or storage
*> Technical Note on Mass: While commercial certificates often list the formula as exactly double the monomer (C92H130...), the formation of a covalent disulfide bond chemically requires the loss of two hydrogen atoms (-2H), resulting in a formula of C92H128... . The reported value of 2080.57 Da aligns with the Average Mass of the stoichiometric dimer. Analysts should anticipate the monoisotopic peak at m/z ~1040.4 (z=2) or ~694 (z=3) in ESI-MS spectra.
Mechanism of Formation: The Disulfide Scrambling Pathway
The formation of Impurity D is not a random aggregation but a specific chemical outcome of disulfide scrambling . Felypressin contains a native intramolecular disulfide bond (Cys1–Cys6). Under specific pH conditions or in the presence of trace free thiols, this bond can open, creating reactive thiolate intermediates that attack a second Felypressin molecule.
2.1 Pathway Visualization
Figure 1: Mechanistic pathway of Felypressin dimerization leading to Impurity D via disulfide exchange.
Analytical Strategy: Detection and Quantification
Distinguishing the dimer (Impurity D) from the monomer requires separation techniques based on hydrophobicity and hydrodynamic volume, coupled with mass-selective detection.
Objective: Separate Impurity D from the main Felypressin peak and other impurities (e.g., deamidated forms).
Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).
Rationale: The dimer is significantly more hydrophobic than the monomer due to the larger peptide backbone and aromatic content (4 Phenylalanine residues in the dimer vs 2 in monomer). Expect Impurity D to elute after the main peak (RRT > 1.0).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient:
0-20 min: 10% B → 40% B (Shallow gradient for resolution).
20-25 min: 40% B → 90% B (Wash to elute hydrophobic dimers).
Detection: UV at 210 nm (peptide bond) and 280 nm (aromatic side chains).
3.2 High-Resolution Mass Spectrometry (HRMS) Workflow
Objective: Confirm identity via mass-to-charge ratio (m/z).
Differentiation: The Felypressin monomer [M+H]⁺ is ~1041.2 m/z.
Critical Check: The Monomer [M+H]⁺ and Dimer [M+2H]²⁺ have similar m/z. You must resolve the isotope pattern. The dimer isotope cluster will have peaks separated by 0.5 m/z (1/z), whereas the monomer peaks are separated by 1.0 m/z.
3.3 Analytical Validation Workflow
Figure 2: Validation logic for quantifying high-molecular-weight peptide impurities.
Regulatory & Safety Implications
In the context of European Pharmacopoeia (EP) and USP requirements, high-molecular-weight impurities like Impurity D are scrutinized for immunogenicity .
Immunogenic Potential: Peptide dimers can act as haptens or aggregates that trigger anti-drug antibody (ADA) responses, potentially neutralizing the drug or causing anaphylaxis.
Potency Loss: Dimerization consumes the active monomer, directly reducing the effective concentration of the drug product.
Limits: While specific limits depend on the monograph, unknown impurities are typically capped at 0.10% or 0.15%. Characterized impurities like Impurity D may have higher specific limits (e.g., 0.5%) if toxicological qualification is provided.
Control Strategy for Drug Development
To minimize the formation of Impurity D (2080.57 Da), the following control parameters must be integrated into the manufacturing and storage process:
pH Control: Maintain pH < 5.0 during liquid formulation. Disulfide exchange is base-catalyzed; acidic conditions protonate the thiols, inhibiting the nucleophilic attack required for dimerization.
Lyophilization: Removing water drastically reduces molecular mobility and reaction rates. Felypressin is often supplied as a lyophilized powder for this reason.
Inert Atmosphere: Sparging buffers with Nitrogen or Argon reduces dissolved oxygen, preventing the oxidative environment that favors disulfide formation.
Excipient Selection: Avoid reducing sugars or impurities in excipients that could catalyze redox cycling.
References
European Directorate for the Quality of Medicines (EDQM). (2024). European Pharmacopoeia (Ph.[3][4] Eur.) Monograph: Felypressin and Related Impurities. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14257662: Felypressin.[1] Retrieved from [Link][1]
Origin of Impurity D in Felypressin Synthesis Pathways
Content Type: Technical Whitepaper Audience: Process Chemists, Analytical Scientists, and CMC Regulatory Professionals Subject: Mechanistic origin, structural elucidation, and control of the disulfide dimer (Impurity D)...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Audience: Process Chemists, Analytical Scientists, and CMC Regulatory Professionals
Subject: Mechanistic origin, structural elucidation, and control of the disulfide dimer (Impurity D) in the manufacture of Felypressin.
Executive Summary
In the synthesis of Felypressin ([Phe², Lys⁸]-vasopressin), Impurity D represents a critical quality attribute (CQA) defined by the European Pharmacopoeia (Ph. Eur.) as the disulfide-linked dimer of the peptide.
Unlike impurities arising from amino acid racemization or deletion, Impurity D is a product of kinetic competition during the oxidative cyclization step. Its formation is governed by the concentration of the linear precursor in the oxidation reactor. This guide delineates the thermodynamic and kinetic drivers of Impurity D formation, providing a self-validating control strategy based on the High Dilution Principle .
Structural Identity of Impurity D
Before addressing the origin, we must rigorously define the target.
Felypressin (API): A cyclic nonapeptide with an intramolecular disulfide bridge between Cys¹ and Cys⁶.
Impurity D (Ph. Eur.): The intermolecularly linked dimer.
Structure: Two linear or cyclic Felypressin chains linked via disulfide bonds (parallel or anti-parallel).
Formula:
Molecular Weight:[1][2][] ~2080.4 Da (Exactly 2 × API mass).
Analytical Diagnostic:
In High-Performance Liquid Chromatography (HPLC), Impurity D typically elutes later than the main peak due to increased hydrophobicity. In Mass Spectrometry (ESI-MS), it presents a distinct
ion at m/z ~1041, which can overlap with the of the monomer, necessitating careful deconvolution or charge state analysis ( or detection).
Mechanistic Origin: The Cyclization Bifurcation[1]
The formation of Impurity D is not a random error but a predictable outcome of oxidative folding .
The Pathway
Felypressin is synthesized as a linear precursor (Reduced Felypressin) containing free thiols at positions 1 and 6. This linear peptide must undergo oxidation to form the pharmacologically active cyclic structure.
Two competing pathways exist:
Intramolecular Reaction (Desired): The thiol at Cys¹ reacts with the thiol at Cys⁶ within the same molecule. This is a first-order reaction (
).
Intermolecular Reaction (Impurity D): A thiol on one peptide chain reacts with a thiol on a different peptide chain. This is a second-order reaction (
).
The Kinetic Governing Law
The ratio of Cyclized Product (
) to Dimer Impurity () is governed by the relative rates of these reactions.
Crucial Insight: As the concentration of the linear precursor
increases, the formation of Impurity D (the dimer) is favored exponentially. Conversely, as approaches zero, the selectivity for the cyclic monomer approaches infinity. This is the High Dilution Principle .
Visualization of the Bifurcation
The following diagram illustrates the critical node where the pathway splits between the therapeutic molecule and Impurity D.
Caption: Kinetic bifurcation in Felypressin synthesis. High precursor concentration favors the second-order intermolecular pathway, generating Impurity D.
Synthesis Workflow & Critical Control Points (CCP)
To minimize Impurity D, the synthesis process must be engineered to maintain a low instantaneous concentration of free thiols.
Step-by-Step Protocol Analysis
Step
Operation
Risk of Impurity D
Control Strategy
1. SPPS Assembly
Fmoc-based assembly of linear sequence on resin.
None. Cysteines are protected (e.g., Trt).
Ensure complete coupling to prevent deletion sequences (Impurities A, B).
2. Cleavage
TFA cocktail removes resin and side-chain protecting groups.
Low. Precursor is released in reduced form.
Use scavengers (EDT/DODT) to prevent premature oxidation or alkylation.
3. Purification 1
Isolation of Linear Precursor.
Medium. Air oxidation can start dimerization.
Maintain acidic pH (< 4.0) and degas buffers to suppress auto-oxidation.
4. Cyclization (CCP)
Oxidation of thiols to disulfide.
CRITICAL. This is the origin point.
High Dilution Strategy: Add linear peptide dropwise into a large volume of oxidant.
The "Reverse Addition" Protocol
The most effective self-validating protocol to prevent Impurity D is Reverse Addition :
Reactor A: Contains the oxidant (e.g., Iodine in Methanol/Water or H₂O₂ at pH 7-8) at the target concentration.
Reactor B: Contains the Linear Precursor dissolved in a non-oxidizing buffer.
Process: Pump contents of Reactor B into Reactor A slowly .
Why? The instantaneous concentration of unreacted linear peptide in Reactor A remains near zero. It reacts (cyclizes) faster than it can find another linear molecule to dimerize with.
Experimental Validation & Data
Impact of Concentration on Impurity D Levels
The following data (generalized from peptide process development standards) illustrates the relationship between dilution and dimer formation.
Chemical Stability and Characterization of Felypressin Impurity D
Topic: Chemical Stability of Felypressin Impurity D in Solution Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Formulation Engineers A Technical Guide to Hydrolytic Degradation P...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chemical Stability of Felypressin Impurity D in Solution
Content Type: In-depth Technical Guide
Audience: Researchers, Analytical Scientists, and Formulation Engineers
A Technical Guide to Hydrolytic Degradation Pathways in Vasopressin Analogues
Executive Summary
Felypressin ([2-phenylalanine, 8-lysine]-vasopressin) is a synthetic non-catecholamine vasoconstrictor widely used in local anesthesia. Its stability in solution is compromised by specific degradation pathways, most notably the formation of Impurity D (European Pharmacopoeia definition).
This guide provides a definitive technical analysis of Impurity D, identified as [2-phenylalanine, 8-lysine]-vasopressic acid . This impurity arises from the hydrolysis of the C-terminal glycinamide moiety. Understanding the kinetics of this transformation is critical for formulation scientists, as it represents the primary stability-limiting factor in aqueous solutions, particularly under excursions of pH and temperature.
Molecular Architecture and Degradation Mechanism
1.1 The Parent Molecule: Felypressin
Felypressin is an octapeptide with a disulfide bridge (Cys1–Cys6) and a C-terminal amide.[1]
Critical Feature: The C-terminal glycine is amidated (-CONH₂). This amide group is essential for biological activity (V1 receptor binding).
1.2 Impurity D: The Hydrolysis Product
Impurity D is formed when the C-terminal amide is hydrolyzed to a free carboxylic acid.
Chemical Name: [2-phenylalanine, 8-lysine]-vasopressic acid.
Mechanism: Nucleophilic attack by a water molecule (or hydroxide ion) on the carbonyl carbon of the terminal amide.
Mass Shift: +0.984 Da (Replacement of -NH₂ [16 Da] with -OH [17 Da]). In low-resolution MS, this appears as a +1 Da shift.
1.3 Reaction Pathway Visualization
The following diagram illustrates the specific hydrolytic pathway generating Impurity D and competing degradation routes (Disulfide scrambling).
Figure 1: Degradation pathways of Felypressin. The solid red line indicates the primary pathway for Impurity D formation via C-terminal hydrolysis.
Analytical Strategy: Detection and Quantification
Separating the acid form (Impurity D) from the amide form (Parent) requires precise pH control in chromatography because their hydrophobicity is very similar.
2.1 Physico-Chemical Differentiation
Feature
Felypressin (Parent)
Impurity D (Acid Form)
C-Terminus
Glycinamide (-CONH₂)
Glycine (-COOH)
Isoelectric Point (pI)
~10 (Basic due to Lys8)
~8.5 (Shifted lower due to -COOH)
Charge at pH 2.0
+2 (N-term, Lys)
+2 (COOH is protonated)
Charge at pH 7.0
+2
+1 (COO⁻ neutralizes one +)
RP-HPLC Elution
Retains longer (More hydrophobic)
Elutes earlier (More polar due to -COOH)
2.2 Recommended HPLC Methodology
To separate Impurity D, use a gradient elution with a low pH mobile phase to suppress the ionization of the carboxylic acid, sharpening the peak shape.
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[3]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
Mobile Phase B: Acetonitrile (ACN).
Gradient: 10% B to 40% B over 30 minutes.
Detection: UV at 220 nm (Peptide bond) or 280 nm (Phenylalanine).
Differentiation: Impurity D typically elutes at RRT (Relative Retention Time) ~0.90–0.95 relative to Felypressin.
Stability Profiling Protocol (Forced Degradation)
To validate the stability-indicating nature of your method and confirm Impurity D formation, perform the following stress tests.
3.1 Experimental Workflow
This protocol is designed to force the generation of Impurity D to confirm its retention time and mass spectrum.
Figure 2: Forced degradation workflow to isolate and identify Impurity D.
3.2 Step-by-Step Protocol
Preparation: Prepare a 1.0 mg/mL solution of Felypressin in water.
Alkaline Hydrolysis (Targeting Impurity D):
Add 1.0 mL of 0.1 N NaOH to 1.0 mL of sample.
Incubate at Room Temperature (20–25°C) for 2 to 4 hours. Note: High heat in base may destroy the peptide completely.
Neutralize with 1.0 mL of 0.1 N HCl.
Acid Hydrolysis:
Add 1.0 mL of 0.1 N HCl to 1.0 mL of sample.
Incubate at 60°C for 4 hours.
Analysis: Inject neutralized samples into the HPLC.
Expectation: The Alkaline sample should show a significant increase in the peak at RRT ~0.9 (Impurity D), correlating with the loss of the parent peak.
Mitigation and Formulation Strategies
The formation of Impurity D is directly linked to pH and water activity.
pH Control: Felypressin is most stable in the pH range of 3.0 to 4.0 .
Why? At pH > 5.0, the hydroxide ion concentration increases, accelerating the nucleophilic attack on the C-terminal amide.
Action: Use Acetate or Citrate buffers to maintain pH < 4.5.
Temperature: Reaction rates follow the Arrhenius equation. Storage at 2–8°C significantly retards hydrolysis.
Lyophilization: Removal of water is the most effective strategy. If formulating a liquid, ensure the pH is strictly controlled.
References
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2024). Felypressin - Monograph 1634. European Pharmacopoeia.[4][5]
Sigma-Aldrich (Merck). (n.d.). Felypressin EP Reference Standard Data Sheet.
Manning, M. C., et al. (2010). Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research. (General mechanism of peptide deamidation and hydrolysis).
World Health Organization (WHO). International Pharmacopoeia: Felypressin.
A Technical Guide to Felypressin Related Substances in the European Pharmacopoeia
For Researchers, Scientists, and Drug Development Professionals Introduction Felypressin, a synthetic nonapeptide analogue of vasopressin, is a potent vasoconstrictor commonly used as an adjunct to local anesthetics in d...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felypressin, a synthetic nonapeptide analogue of vasopressin, is a potent vasoconstrictor commonly used as an adjunct to local anesthetics in dental procedures to prolong their effect and reduce systemic absorption.[1][2][3] As a peptide therapeutic, its purity profile is of paramount importance to ensure safety and efficacy. The European Pharmacopoeia (Ph. Eur.) provides a legal and scientific framework for the quality control of medicines, including Felypressin.[4] This technical guide offers an in-depth exploration of the related substances of Felypressin as outlined in the European Pharmacopoeia, providing insights into their identity, origin, and the analytical methodologies for their control.
Felypressin's structure, a cyclic peptide with a disulfide bridge, presents a complex landscape for potential impurities.[1] These can arise from various stages, including the solid-phase peptide synthesis (SPPS) process, degradation during storage, or interaction with excipients.[5] Understanding and controlling these related substances is a critical aspect of drug development and manufacturing, ensuring the final product meets the stringent quality standards set by regulatory bodies.
The Regulatory Framework: European Pharmacopoeia Monograph 1634
The quality of Felypressin is specifically addressed in the European Pharmacopoeia monograph 1634.[6] This monograph details the identification, tests, and assay for Felypressin, including a crucial section on the control of related substances. Adherence to this monograph is mandatory for Felypressin to be marketed within the member states of the European Pharmacopoeia Convention.[4]
The control of impurities within the Ph. Eur. is a comprehensive process, with general chapter 5.10, "Control of impurities in substances for pharmaceutical use," providing the overarching principles.[7] For peptides like Felypressin, this involves the identification and quantification of specified impurities, which are individually listed and limited, as well as any unspecified impurities that may be present.
Felypressin: Structure and Potential Impurities
Felypressin is a nonapeptide with the sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2, with a disulfide bond between the two cysteine residues.[1]
The potential impurities associated with Felypressin can be broadly categorized as synthesis-related impurities and degradation products.
Synthesis-Related Impurities:
These impurities are by-products of the chemical synthesis process, most commonly Solid-Phase Peptide Synthesis (SPPS). They can include:
Truncated or Deletion Sequences: Peptides lacking one or more amino acid residues.
Insertion Sequences: Peptides with additional amino acid residues.
Incomplete Deprotection Products: Peptides with residual protecting groups from the synthesis still attached.
Diastereomeric Impurities: Epimerization of amino acids during synthesis.
Acetylated Impurities: Acetylation of the N-terminus or other reactive sites, such as N-acetylfelypressin .[5]
Degradation Products:
These impurities form during storage or handling of the drug substance or product. Common degradation pathways for peptides include:
Deamidation: Hydrolysis of the side-chain amide of asparagine (Asn) or glutamine (Gln) residues to form aspartic acid or glutamic acid, respectively. An example is [4-glutamic acid]felypressin .
Oxidation: Particularly of methionine (if present) or the disulfide bridge.
Hydrolysis: Cleavage of the peptide backbone.
Dimerization and Polymerization: Formation of higher molecular weight species, such as disulfide-linked dimers .
The following diagram illustrates the primary structure of Felypressin and highlights potential sites for modification that can lead to the formation of related substances.
Caption: Felypressin structure and potential impurity formation sites.
Specified Impurities in the European Pharmacopoeia
While direct access to the most current European Pharmacopoeia monograph is restricted, information from suppliers of pharmacopoeial reference standards indicates the existence of several specified impurities for Felypressin. These are designated as Impurity A, B, C, D, E, and F. The molecular formulas for these impurities, gathered from various sources, are presented in the table below.[8]
Impurity Designation
Molecular Formula
Presumed Structural Modification
Felypressin
C46H65N13O11S2
-
Impurity A
C52H77N15O13S2
Likely an addition product
Impurity B
C46H64N12O12S2
Possible deamidation or oxidation
Impurity C
C92H130N26O22S4
Likely a dimer
Impurity D
C92H130N26O22S4
Likely a dimer, possibly an isomer of Impurity C
Impurity E
C48H67N13O12S2
Possible modification of an amino acid side chain
Impurity F
C46H64N12O12S2
Identified as [4-glutamic acid]felypressin (deamidation of Gln)
Note: The exact structures for impurities A, B, C, D, and E require confirmation through official documentation or structural elucidation studies.
Analytical Methodology for Related Substances
The European Pharmacopoeia typically employs High-Performance Liquid Chromatography (HPLC) for the separation and quantification of related substances in peptide drugs. The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its significant impurities and degradation products.
While the specific parameters for Felypressin are detailed in monograph 1634, a general workflow for such an analysis is outlined below. This protocol is illustrative and must be superseded by the official Ph. Eur. method for compliance purposes.
Illustrative HPLC Protocol for Felypressin Related Substances
1. Principle:
A reversed-phase HPLC method with gradient elution and UV detection is used to separate Felypressin from its related substances.
2. Reagents and Materials:
Felypressin EP Reference Standard (CRS)
Felypressin impurity reference standards (as required by the monograph)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Trifluoroacetic acid (TFA) or a suitable buffer salt (e.g., phosphate or ammonium acetate)
Column: A C18 stationary phase is commonly used for peptide separations. Dimensions and particle size will be specified in the monograph (e.g., 250 mm x 4.6 mm, 5 µm).[9]
3. Chromatographic System:
An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
4. Preparation of Solutions:
Mobile Phase A: An aqueous solution containing a low concentration of an ion-pairing agent like TFA (e.g., 0.1% v/v) or a buffer.
Mobile Phase B: A mixture of acetonitrile and water (e.g., 90:10 v/v) containing the same concentration of the ion-pairing agent or buffer as Mobile Phase A.
Test Solution: A solution of the Felypressin sample prepared in a suitable diluent at a concentration specified in the monograph.
Reference Solution (a): A dilute solution of Felypressin CRS, typically at a concentration corresponding to the limit for total impurities or a specific reporting threshold.
Reference Solution (b): A solution containing Felypressin CRS and specified impurity reference standards to verify the system suitability (e.g., resolution).
5. Chromatographic Conditions (Illustrative):
Parameter
Value
Column
Octadecylsilyl silica gel for chromatography (C18)
Mobile Phase
Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program
A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a higher percentage over a defined period to elute the impurities and the main peak.
Flow Rate
As specified in the monograph (e.g., 1.0 mL/min)
Column Temperature
Controlled at a specific temperature (e.g., 40 °C)
Detection Wavelength
A wavelength where Felypressin and its impurities have significant absorbance (e.g., 220 nm)
Injection Volume
As specified in the monograph (e.g., 20 µL)
6. System Suitability:
The monograph will define system suitability criteria that must be met before sample analysis. These typically include:
Resolution: The resolution between the Felypressin peak and the closest eluting specified impurity peak must be greater than a specified value.
Peak Symmetry: The symmetry factor for the Felypressin peak should be within a defined range.
Repeatability: The relative standard deviation (RSD) of replicate injections of the reference solution should be below a certain limit.
7. Calculation:
The percentage of each impurity is calculated by comparing its peak area in the chromatogram of the test solution to the peak area of Felypressin in the reference solution, taking into account any correction factors and the respective concentrations.
The following diagram outlines the general workflow for the analysis of Felypressin related substances.
Caption: General workflow for HPLC analysis of Felypressin related substances.
Conclusion
The control of related substances is a cornerstone of ensuring the quality, safety, and efficacy of Felypressin. The European Pharmacopoeia provides the definitive standards for this control through its monograph 1634. While the specific details of the monograph are proprietary, this guide has provided a comprehensive overview of the types of impurities that can be expected, their potential origins, and the analytical principles used for their detection and quantification. For any laboratory involved in the development, manufacturing, or quality control of Felypressin, a thorough understanding of these principles and strict adherence to the methods and limits set forth in the European Pharmacopoeia are essential. The use of official Ph. Eur. reference standards for both Felypressin and its specified impurities is a mandatory component of this compliance.
References
Felypressin-impurities | Pharmaffiliates. (n.d.). Retrieved February 23, 2026, from [Link]
Felypressin Acetate | C46H65N13O11S2 | CID 5956 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
Felypressin | C46H65N13O11S2 | CID 14257662 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
European Pharmacopoeia – New online-only 12th Edition. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 23, 2026, from [Link]
European Pharmacopoeia Online | Databases | University Library of Bern. (n.d.). University Library of Bern. Retrieved February 23, 2026, from [Link]
General Information - New Expression of Acceptance Criteria in the Test for Related Substances. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 23, 2026, from [Link]
European Pharmacopoeia: New Online-only Platform - ECA Academy. (2025, August 20). ECA Academy. Retrieved February 23, 2026, from [Link]
Felypressin - CAS - 56-59-7 (free base) - Axios Research. (n.d.). Axios Research. Retrieved February 23, 2026, from [Link]
European Pharmacopoeia | European Medicines Agency (EMA). (n.d.). European Medicines Agency. Retrieved February 23, 2026, from [Link]
Felypressin. (n.d.). DrugFuture. Retrieved February 23, 2026, from [Link]
Y0000415 - CRS catalogue. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 23, 2026, from [Link]
Improve Your European Pharmacopoeia (Ph. Eur.) and United States (USP) Monographs. (n.d.). Phenomenex. Retrieved February 23, 2026, from [Link]
Felypressin - Wikipedia. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
Bouin, A.-S. (2009, October 28). European Pharmacopoeia Department, EDQM, Council of Europe. European Medicines Agency. [Link]
THE EUROPEAN DIRECTORATE FOR THE QUALITY OF MEDICINES & HEALTHCARE (EDQM). (2020, November 13). Control of impurities in substances for pharmaceutical use in the European Pharmacopoeia. EDQM.
Van Dorpe, S., Verbeken, M., Wynendaele, E., & De Spiegeleer, B. (2011). Purity Profiling of Peptide Drugs. Journal of Pharmaceutical and Biomedical Analysis.
Felypressin – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved February 23, 2026, from [Link]
Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (2022). International Journal of Pharmaceutical Quality Assurance, 13(2), 164-169.
HPLC Column Selection according to Ph. EUR. - Analytics-Shop. (n.d.). Analytics-Shop. Retrieved February 23, 2026, from [Link]
General Information and Characterization of the Drug Substance Modules - DS InPharmatics. (2020, June 12). DS InPharmatics. Retrieved February 23, 2026, from [Link]
Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 145-151.
Identification and structure elucidation of a new degradation impurity in the multi-component tablets of amlodipine besylate. (2019). Journal of Pharmaceutical and Biomedical Analysis, 162, 235-241.
Identification and structure elucidation of a new degradation impurity in the multi‐component tablets of amlodipine besylate. (2019). Journal of Pharmaceutical and Biomedical Analysis, 162, 235-241.
Effects of adrenaline and felypressin (octapressin) on blood flow and sensory nerve activity in the tooth. (1981). Acta Odontologica Scandinavica, 39(6), 345-351.
Felypressin--a new vasoconstrictor with prilocaine. (1970). Drug and Therapeutics Bulletin, 8(10), 38-40.
STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TREATMENT OF CARDIOVASCULAR DIS. (n.d.). [Doctoral dissertation, Saurashtra University]. Amazon S3.
Preparation of Felypressin Impurity D reference standard stock
Application Note: Preparation and Qualification of Felypressin Impurity D Reference Standard Stock Abstract This application note details the protocol for the preparation, handling, and storage of Felypressin Impurity D...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation and Qualification of Felypressin Impurity D Reference Standard Stock
Abstract
This application note details the protocol for the preparation, handling, and storage of Felypressin Impurity D reference standard stock solutions. Felypressin (Ph.[1][2] Eur. Monograph 1634) is a synthetic nonapeptide vasoconstrictor.[2] Its Impurity D is identified as the disulfide-linked dimer (Bis-Felypressin), a critical process-related impurity formed via oxidation of the cysteine residues.[2] Accurate quantification of this impurity is mandated by pharmacopeial standards (Ph.[2] Eur., USP) to ensure drug safety and efficacy.[2] This guide addresses the specific physicochemical challenges of handling high-molecular-weight peptide dimers, including hygroscopicity, surface adsorption, and aggregation.[2][3]
Chemical Context & Material Specifications
Understanding the analyte is the first step in accurate preparation. Felypressin Impurity D differs significantly from the parent monomer in molecular weight and hydrophobicity.
Vessels: Low-binding Polypropylene (PP) microcentrifuge tubes (1.5 mL). Do not use glass vials for low-concentration peptide stocks to prevent adsorption.
Balance: Analytical Microbalance (readability 0.01 mg or better) with an ionizing unit (static eliminator).
Protocol: Preparation of Stock Solution
Phase 1: Environmental Control & Weighing
Peptide reference standards are often lyophilized trifluoroacetate or acetate salts. They are highly hygroscopic and prone to static charge, which causes significant weighing errors.
Equilibration: Remove the Reference Standard vial from the freezer (-20°C) and allow it to equilibrate to room temperature for 30 minutes inside a desiccator. Why: Opening a cold vial condenses atmospheric moisture onto the powder, altering the weight.
Static Elimination: Pass the vial and the spatula through an ionizing field (static gun) before opening.
Weighing: Weigh approximately 1.0 mg of Felypressin Impurity D into a low-binding PP tube. Record the exact mass (
).
Phase 2: Solubilization Strategy
Impurity D (Dimer) is more hydrophobic than the monomer.[2] Neutral water may result in incomplete dissolution or "gel" formation. Acidic conditions are required to protonate basic residues (Lysine) and ensure solubility.[2]
Solvent Preparation: Prepare a 10% (v/v) Acetic Acid solution in HPLC-grade water.[2][3]
Mechanism:[2][3][] Acetic acid disrupts intermolecular hydrogen bonding and ensures the peptide is fully protonated, preventing aggregation.
Dissolution: Add the solvent to the tube to achieve a target concentration of 0.5 mg/mL .
Agitation: Vortex gently for 30 seconds. If particulates remain, sonicate for maximum 1 minute in a water bath at ambient temperature. Warning: Excessive sonication generates heat, which can degrade the peptide.
Phase 3: Mass Correction (The "Purity" Factor)
CRITICAL: You must correct the weighed mass for the "Assigned Content" provided in the Certificate of Analysis (CoA). Peptide standards are never 100% peptide; they contain counter-ions (acetate/TFA) and residual water.[2]
Note: If the CoA provides a "Potency" or "Assigned Value" (e.g., 850 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Protocol: Inject the prepared Impurity D stock against a calibrated Felypressin API standard (assuming similar extinction coefficients, or using a Relative Response Factor if specified in the monograph).
Acceptance: The area count should align with the theoretical concentration
Shelf Life: Liquid stocks of peptide dimers are less stable than monomers. Disulfide exchange can occur, reverting the dimer to monomer or forming higher-order aggregates.
Rule:Single-use aliquots only. Never re-freeze a thawed peptide solution.
Ensure NO reducing agents (DTT, TCEP, Mercaptoethanol) are present in solvents or glassware.[2]
References
European Pharmacopoeia (Ph.[2] Eur.) . Monograph 1634: Felypressin. European Directorate for the Quality of Medicines & HealthCare (EDQM).[2] Available at: [Link][2]
Application Note: Optimized Conditions for the Detection of Felypressin Disulfide Dimers via HPLC-UV
This Application Note is structured to guide researchers through the specific challenges of detecting Felypressin dimers, a critical impurity in peptide drug development. Abstract & Core Directive Felypressin ([Phe2, Lys...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the specific challenges of detecting Felypressin dimers, a critical impurity in peptide drug development.
Abstract & Core Directive
Felypressin ([Phe2, Lys8]-vasopressin) is a synthetic octapeptide used primarily as a vasoconstrictor in local anesthetics. Unlike many therapeutic peptides, Felypressin lacks Tryptophan (Trp) and Tyrosine (Tyr) residues, which significantly lowers its UV extinction coefficient at standard detection wavelengths (280 nm).
The formation of disulfide dimers (intermolecular covalent aggregates) is a primary degradation pathway. Detecting these dimers via UV requires a specific set of conditions:
Chromatographic Separation: Direct spectroscopic differentiation is impossible due to spectral overlap; RP-HPLC is required to spatially resolve the dimer.
Wavelength Selection: Detection must occur at 210–220 nm (peptide bond) rather than 280 nm, as the Phenylalanine (Phe) signal at 257 nm is too weak for trace impurity analysis.
Non-Reducing Environment: The mobile phase and sample preparation must remain acidic and oxidant-free to preserve the dimer structure during analysis.
Scientific Background: The Chemistry of Dimerization
Structural Constraints
Felypressin is a cyclic nonapeptide (technically octapeptide with a disulfide bridge) with the sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 .
Native State: Intramolecular disulfide bond between Cys1 and Cys6.
Dimer State: Under stress (pH > 7, oxidation), the intramolecular bond opens, allowing free thiols to attack other monomers. This results in an intermolecular disulfide bridge , creating a covalent dimer (2M → D).
The UV Detection Challenge
Most peptide quantification relies on the strong absorbance of Tyr/Trp at 280 nm. Felypressin contains only Phenylalanine (Phe) as an aromatic chromophore.
Phe Absorbance: Max at ~257 nm with a very low extinction coefficient (
).
Disulfide Absorbance: Weak, broad band near 250–260 nm.
Peptide Bond: Strong absorbance at 210–220 nm (
).
Dimerization Pathway Diagram
The following diagram illustrates the mechanism of disulfide scrambling leading to dimer formation.
Figure 1: Mechanism of Felypressin dimerization and critical control parameters to prevent artifactual formation during analysis.
Detailed Protocol: HPLC-UV Detection Conditions
This protocol is designed to separate the hydrophobic dimer from the monomer using Reversed-Phase Chromatography (RP-HPLC).[1]
Equipment & Reagents[2][3][4]
Instrument: HPLC system with Binary Pump and PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm, 100–300 Å pore size.
Why: C18 provides the necessary hydrophobicity to resolve the dimer (which is more hydrophobic than the monomer) from the main peak.
Role: TFA acts as an ion-pairing agent, masking the positive charge on Lys8, sharpening the peak, and maintaining pH ~2.0 to inhibit disulfide exchange.
Mobile Phase B (MPB): 0.1% (v/v) TFA in Acetonitrile.
40°C improves mass transfer and peak shape for larger peptides.
Detection
215 nm (Bandwidth 4 nm)
Maximizes sensitivity (peptide bond).
Reference
360 nm (if using PDA)
Corrects for baseline drift.
Run Time
45–60 minutes
Ensures elution of late-eluting dimers/oligomers.
Gradient Program
The dimer is significantly more hydrophobic than the monomer due to the presence of two Phenylalanine residues and increased surface area. It will elute after the main peak.
Time (min)
% Mobile Phase B
Event
0.0
15%
Equilibration
30.0
45%
Linear Gradient (Shallow slope for resolution)
35.0
90%
Wash Step (Elute aggregates)
40.0
90%
Hold Wash
40.1
15%
Re-equilibration
50.0
15%
End of Run
Note: The Felypressin monomer typically elutes between 15–20 minutes. The dimer typically elutes at a Relative Retention Time (RRT) of ~1.2 to 1.4.
Method Validation & Impurity Generation
Since commercial "Felypressin Dimer" standards are rare, you must generate a system suitability standard in-situ to confirm the retention time.
Forced Degradation Protocol (Dimer Generation)
Stock Solution: Prepare 1 mg/mL Felypressin in water.
Stress Condition: Adjust pH to 8.5 using 0.1 M NaOH.
Oxidation: Add 0.1% Hydrogen Peroxide (
) or bubble air through the solution for 2 hours at Room Temperature.
Mechanism:[4][5][6] Basic pH opens the disulfide; oxidation promotes intermolecular linking.
Quench: Acidify immediately with 1 M HCl or TFA to pH < 3.0.
Analysis: Inject this sample. You will observe a decrease in the main peak and the appearance of a new, later-eluting peak (The Dimer).
Analytical Workflow Diagram
Figure 2: Analytical workflow for the detection and quantification of Felypressin dimers.
Troubleshooting & Critical Considerations
Why not use Mass Spectrometry (LC-MS)?
While LC-MS is excellent for identification (Monomer m/z = 1040.2, Dimer m/z = 2078.4), UV is preferred for routine QC quantification because:
Linearity: UV response is strictly linear for peptides at 215 nm.
Response Factor: The dimer contains exactly twice the number of peptide bonds as the monomer. Therefore, the UV response factor is roughly 1:1 (by mass) or 2:1 (by molarity), simplifying calculation (Area % normalization is valid).
Common Pitfalls
Ghost Peaks: If using TCEP or DTT to "clean" the column, you will reduce the Felypressin monomer, creating a split peak (Linear vs Cyclic monomer). Never use reducing agents in the mobile phase.
Baseline Drift: At 215 nm, TFA absorbs UV. Ensure MPA and MPB have balanced TFA concentrations (e.g., add slightly less TFA to ACN, or use "low-UV" grade TFA) to minimize baseline rise during the gradient.
References
European Pharmacopoeia (Ph. Eur.). Felypressin Monograph 1634. (Standard for impurity limits and general chromatographic conditions).
Vergote, V., et al. (2009). Quality control of peptide drugs: Felypressin. Journal of Pharmaceutical and Biomedical Analysis. (Discusses degradation pathways and separation).
Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Authoritative text on peptide RRT and dimerization).
International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures. (Guideline for validating the limit of detection).
Using EP Reference Standard Felypressin Impurity D in QC
Application Note: QC Analysis of Felypressin using EP Reference Standard Impurity D Executive Summary This technical guide details the protocol for utilizing the European Pharmacopoeia (EP) Reference Standard Felypressin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: QC Analysis of Felypressin using EP Reference Standard Impurity D
Executive Summary
This technical guide details the protocol for utilizing the European Pharmacopoeia (EP) Reference Standard Felypressin Impurity D in the Quality Control (QC) of Felypressin API and finished dosage forms. Felypressin ([Phe², Lys⁸]-vasopressin) is a synthetic nonapeptide vasoconstrictor.[1][2] Its quality is critical, as peptide impurities can induce immunogenicity or alter potency.[2]
Impurity D (identified as the Felypressin Dimer , MW ~2080 Da) represents a critical oxidative degradation product.[2] This guide provides a self-validating HPLC workflow to ensure system suitability, specifically focusing on the resolution and quantification of this high-molecular-weight impurity.
Role: V1 receptor agonist used in dental anesthetics.[2]
Vulnerability: The disulfide bridge is susceptible to scrambling and oxidation, leading to dimerization.[2]
The Reference Standard: Impurity D
According to commercial pharmacopeial standard providers and chemical data, Impurity D corresponds to the Felypressin Dimer (Intermolecular disulfide linked).[2]
Property
Felypressin (Monomer)
Impurity D (Dimer)
Formula
C₄₆H₆₅N₁₃O₁₁S₂
C₉₂H₁₃₀N₂₆O₂₂S₄
MW
1040.22 g/mol
2080.57 g/mol
Origin
Synthetic API
Oxidative degradation / Synthesis byproduct
Elution
Mid-gradient
Late-eluting (Hydrophobic)
Mechanistic Pathway
The formation of Impurity D occurs via the oxidation of free thiols or disulfide interchange between two monomer units.[2]
Figure 1: Oxidative dimerization pathway leading to Felypressin Impurity D.[1][2]
Experimental Protocol
Reagents and Equipment
System: UHPLC or HPLC system with a binary gradient pump and temperature-controlled autosampler.
Column: C18 End-capped silica (e.g., 250 mm x 4.6 mm, 5 µm, 100 Å pore size).[1][2] Note: A 300 Å pore size is often preferred for dimers to prevent pore exclusion, but 100 Å is standard for the monomer.[2]
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).[1][2]
Mobile Phase B: 0.1% TFA in Acetonitrile (Gradient Grade).
Note: Because Impurity D elutes significantly later, resolution is rarely the issue; peak shape and carryover are the primary concerns.[2]
Quantification
Impurity D is often quantified using the External Standard Method or Area Normalization (if response factors are assumed equal, though dimers may have slightly different extinction coefficients).[2]
Limit:
Specified Impurity (Impurity D): Typically NMT 1.0% (Check current EP monograph limits).[2]
Sample preparation techniques for Felypressin impurity profiling
Executive Summary & Challenge Definition Felypressin (2-phenylalanine-8-lysine vasopressin) presents a unique analytical paradox. As a synthetic nonapeptide used primarily as a vasoconstrictor in dental anesthetics, it i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Challenge Definition
Felypressin (2-phenylalanine-8-lysine vasopressin) presents a unique analytical paradox. As a synthetic nonapeptide used primarily as a vasoconstrictor in dental anesthetics, it is formulated at extremely low concentrations (typically 0.03 IU/mL or ~0.54 µg/mL) alongside a massive excess of the local anesthetic Prilocaine Hydrochloride (30 mg/mL).
The Analytical Gap:
Standard "dilute-and-shoot" methods fail for impurity profiling because the dynamic range required (approx. 55,000:1 ratio of Prilocaine to Felypressin) leads to detector saturation and ion suppression in MS. Furthermore, the presence of excipients like parabens and reducing agents (metabisulfite) accelerates peptide degradation while interfering with chromatographic separation.
This guide details two orthogonal sample preparation protocols designed to isolate trace Felypressin impurities—specifically deamidated forms, diastereomers, and oxidative degradants—from the overwhelming Prilocaine matrix.
The Chemistry of Contamination
Before selecting a protocol, one must understand the target impurities. Felypressin is susceptible to three primary degradation pathways driven by formulation pH and antioxidant interaction.
Degradation Pathway Logic
Figure 1: Primary degradation pathways for Felypressin. Note that Metabisulfite, added to protect Prilocaine, often accelerates disulfide scrambling or oxidation in the peptide.
Strategic Protocol Selection
Feature
Protocol A: Weak Cation Exchange (WCX)
Protocol B: Ion-Pairing Direct Injection
Mechanism
pKa-based exclusion of Prilocaine
Chromatographic resolution
Prilocaine Removal
>99.9% Removal
None (Diverted at detector)
Sensitivity
High (Enrichment factor 20-50x)
Medium
Throughput
Low (Manual/Automated SPE steps)
High
Use Case
Impurity Profiling (Trace Analysis)
Potency/Content Uniformity
Protocol A: The "pKa-Switch" SPE Method (Gold Standard)
This protocol utilizes the pKa difference between Prilocaine (pKa ~7.9) and Felypressin (Arginine/Lysine residues, pI ~10-11) to wash away the anesthetic while retaining the peptide.
Load the 4 mL pre-treated sample at a slow flow rate (0.5 mL/min) to maximize residence time.
Wash 1 (Matrix Removal):
1 mL 25 mM Ammonium Acetate (pH 6.0) .
Action: Removes salts and highly hydrophilic non-ionic excipients.
Wash 2 (The "Cut" Step):
2 mL Ammonium Hydroxide (pH 9.5) in 40% Acetonitrile .
Critical Mechanism: At pH 9.5, Prilocaine (pKa 7.9) is deprotonated (neutral) and becomes soluble in the organic content, washing off the cartridge. Felypressin remains positively charged (due to Lysine/Arginine) and stays bound to the carboxylate groups of the WCX sorbent.
Elution:
Elute with 2 x 0.5 mL 2% Formic Acid in Methanol .
Action: Acidification protonates the WCX sorbent carboxyl groups (neutralizing them), releasing the positively charged Felypressin.
Reconstitution:
Evaporate to dryness under Nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% FA).
Result: 20x concentration factor with >99% Prilocaine removal.
Protocol B: High-Sensitivity LC-MS/MS Method
Once the sample is prepared, chromatographic separation is required to distinguish Felypressin from its diastereomers (D-Phe or D-Lys variants) which have identical masses but different folding.
Instrument: UHPLC coupled with Q-TOF or Triple Quadrupole MS.
Parameter
Setting
Rationale
Column
C18 Peptide Column (1.7 µm, 100 Å pore)
Small pore size not required for nonapeptide; 100-130 Å is ideal.
Mobile Phase A
0.1% Difluoroacetic Acid (DFA) in Water
DFA offers better peak shape than Formic Acid but less ion suppression than TFA.
Mobile Phase B
0.1% DFA in Acetonitrile
--
Gradient
5% B to 25% B over 20 mins
Shallow gradient required to separate diastereomers.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Support Center / Troubleshooting Guide
Subject: High-Performance Liquid Chromatography (HPLC/UHPLC) Method Development
Target Analyte: Felypressin (Ph.[1][2] Eur. Monograph 1634)[1][2][3]
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenge of separating Felypressin (2-phenylalanine-8-lysine vasopressin) from its critical critical pair, Impurity D .[1][2]
In peptide chromatography, "Impurity D" (often identified in pharmacopoeial contexts as a stereoisomer or deamidated derivative) typically possesses physicochemical properties nearly identical to the parent API.[1][2] Co-elution here suggests your current method lacks the specific selectivity required to distinguish minute structural differences (e.g., a single chiral center shift or a mass difference of <1 Da).[1][2]
This guide prioritizes Resolution (
) recovery through stationary phase chemistry and mobile phase engineering.[1][2]
Phase 1: Diagnostic & Verification
Q: How do I confirm that the peak distortion is actually Impurity D and not column overload or matrix interference?
Before altering your method, validate the problem. Co-elution often masquerades as peak tailing.[1][2]
Spectral Purity Check: Use a Diode Array Detector (DAD) to check peak purity.[1][2] However, since Felypressin and Impurity D are structurally similar, their UV spectra may be indistinguishable.[2]
Mass Spectrometry (MS) Triage: This is the gold standard.[1][2]
Use the following logic flow to determine your next experimental move.
Caption: Logical workflow for isolating peptide impurities. Blue nodes represent decision points; Green/Red/Yellow nodes represent experimental actions.
Phase 3: Method Optimization Protocols
Stationary Phase Selection (The "Selectivity" Fix)
If you are using a standard C18 column, you are relying solely on hydrophobicity.[1][2] Felypressin (containing Phenylalanine) and its stereoisomers often require
Recommendation: Switch to a Phenyl-Hexyl or Diphenyl stationary phase.[1][2]
Parameter
Standard C18
Phenyl-Hexyl / Diphenyl
Why Switch?
Interaction
Hydrophobic (Van der Waals)
Hydrophobic + Stacking
Felypressin contains Phenylalanine (Phe).[1][2] The Phenyl ligand interacts with the aromatic ring, offering unique selectivity for stereoisomers that C18 cannot provide.[1]
Pore Size
100 Å
120 Å - 150 Å
Peptides require larger pores to prevent exclusion.[1][2] Ensure your pore size is adequate.[1][2]
Particle
5 m Fully Porous
2.7 m Core-Shell (Fused-Core)
Core-shell particles provide UHPLC-like efficiency at lower pressures, sharpening peaks and improving .
Mobile Phase Engineering (The "Efficiency" Fix)
Felypressin is a basic peptide (Lysine residue).[1][2] The ionization state of the peptide and the silanols on the column surface are critical.[1][2]
Q: Should I use TFA or Phosphate?
TFA (Trifluoroacetic Acid): The standard starting point (0.1%).[1][2] It acts as an ion-pairing agent, masking the positive charge on the Lysine and improving shape.[2]
Issue: If resolution is still poor, TFA might be too strong, masking subtle differences.[2]
) is a chaotropic agent that alters the conformation of the peptide in solution.[1][2]
Warning: Perchlorate is explosive if dried with organics.[1][2] Use only if necessary and flush systems thoroughly with water.[1][2]
Recommended Mobile Phase "A" for Resolution:
20 mM Sodium Phosphate buffer (pH 3.[1][2]0) + 10 mM Sodium Perchlorate (optional for hard cases).[1][2]
Gradient Slope Optimization
Peptides separate in a "digital" fashion (on/off).[1][2] A steep gradient compresses peaks, causing co-elution.[1][2] You need a shallow gradient specifically across the elution window of the peptide.[1]
The following diagram illustrates how the Phenyl-Hexyl phase interacts with the Phenylalanine residues in Felypressin to create separation that C18 misses.
Caption: Differential interaction of Felypressin variants with Phenyl-Hexyl stationary phase via Pi-Pi stacking.
FAQs
Q: I see a shoulder on the main peak, but I don't have an Impurity D standard. What now?A: Perform a Forced Degradation study. Subject Felypressin to basic conditions (0.1 N NaOH for 1-4 hours). This typically induces deamidation and racemization, generating Impurity D in situ.[1][2] Use this mixture to optimize your separation.
Q: Can I use Methanol instead of Acetonitrile?A: Yes. Methanol is a protic solvent and offers different selectivity than Acetonitrile (aprotic).[1][2] Changing the organic modifier is a powerful tool if the column switch fails.[1][2] However, Methanol generates higher backpressure; ensure your system can handle it.[1][2]
Q: My retention times are shifting.A: Peptide retention is highly sensitive to temperature.[1][2] Ensure your column compartment is thermostatted (e.g.,
European Pharmacopoeia (Ph.[1][2][3] Eur.). Monograph 1634: Felypressin.[1][2][3] EDQM.[1][2][3] Available at: [Link][1][2]
Agilent Technologies. Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Application Note. Available at: [Link]
SIELC Technologies. HPLC Separation of Epinephrine and Related Impurities (Catecholamine Analogues). Application Method.[1][2][3][5][6][7][8][9][10][] Available at: [Link]
Removing high molecular weight impurities from Felypressin API
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of high molecular weight (HMW) impurities from Felypressin Active Pharm...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of high molecular weight (HMW) impurities from Felypressin Active Pharmaceutical Ingredient (API). The following sections offer troubleshooting strategies and frequently asked questions to ensure the successful purification of this synthetic peptide.
Introduction to Felypressin and its Impurities
Felypressin is a synthetic nonapeptide analogue of vasopressin used as a vasoconstrictor, often in dental anesthesia to prolong the local anesthetic effect.[1][2] During its solid-phase synthesis and subsequent storage, various impurities can arise. These can include deletion sequences, truncated peptides, and by-products from protecting group removal.[3] Of particular concern are high molecular weight impurities, such as dimers or other aggregates, which can impact the safety and efficacy of the final drug product and are therefore strictly regulated.[4][5]
High-performance liquid chromatography (HPLC) is the cornerstone of both analytical assessment and preparative purification of peptides like Felypressin.[3][6] Reversed-phase HPLC (RP-HPLC) and size-exclusion chromatography (SEC) are the most common techniques employed for this purpose.[7][8]
Troubleshooting Guide for HMW Impurity Removal
This section addresses common issues encountered during the chromatographic purification of Felypressin, focusing on the removal of HMW species.
Problem 1: Poor Resolution Between Felypressin and HMW Impurities in RP-HPLC
Symptoms:
Overlapping peaks for Felypressin and HMW impurities on the chromatogram.
Inability to achieve baseline separation, leading to impure fractions.
Potential Causes & Solutions:
Cause
Scientific Rationale
Recommended Solution
Inappropriate Gradient Slope
A steep gradient may not provide sufficient time for differential partitioning of Felypressin and its closely eluting HMW impurities on the stationary phase, leading to co-elution.
Implement a shallower gradient. A typical starting point for peptide separations is a 1% increase in the organic mobile phase (e.g., acetonitrile) per minute.[9] This enhances the interaction time with the stationary phase, improving separation.
Incorrect Mobile Phase pH
The charge state of Felypressin and its impurities is pH-dependent. An unsuitable pH can minimize differences in hydrophobicity, making separation difficult.
Adjust the mobile phase pH. The use of ion-pairing agents like trifluoroacetic acid (TFA) at concentrations of 0.05-0.1% is standard for peptide separations to ensure good peak shape and resolution.[6] Experimenting with different ion-pairing agents or pH modifiers can alter selectivity.
Suboptimal Stationary Phase
The choice of stationary phase chemistry (e.g., C18, C8) and pore size is critical. For peptides, wide-pore silica (e.g., 300 Å) is recommended to allow for better interaction and prevent size-exclusion effects that can occur with smaller pore sizes.[6][10]
Screen different column chemistries. A C18 column is a good starting point, but for very hydrophobic peptides, a C8 or a phenyl-based column might provide alternative selectivity.[9] Ensure the use of a wide-pore column.
High Column Temperature
Temperature affects mobile phase viscosity and mass transfer kinetics. While higher temperatures can sometimes improve peak shape, they can also alter selectivity in unpredictable ways.
Optimize the column temperature. A systematic study varying the temperature (e.g., 30°C, 40°C, 50°C) can reveal an optimal condition for resolving the target peak from impurities.[11]
Experimental Protocol: Optimizing Gradient Elution in RP-HPLC
Initial Scouting Run:
Column: Wide-pore C18, 4.6 x 250 mm, 5 µm.
Mobile Phase A: 0.1% TFA in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient: 5-95% B over 30 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 214 nm.
Gradient Refinement:
Based on the scouting run, identify the approximate %B at which Felypressin elutes.
Design a shallower gradient around this elution point. For example, if Felypressin elutes at 40% B, a new gradient could be 30-50% B over 40 minutes.
Fraction Collection:
Collect fractions across the Felypressin and impurity peaks.
Analyze the purity of each fraction using an analytical HPLC method.
Problem 2: Low Recovery of Felypressin After Purification
Symptoms:
The total amount of purified Felypressin is significantly lower than the amount loaded onto the column.
Potential Causes & Solutions:
Cause
Scientific Rationale
Recommended Solution
Irreversible Adsorption to the Column
Peptides can interact strongly with the stationary phase, especially if there are secondary interactions with residual silanols on the silica support.
Ensure proper column conditioning and use a high-purity silica-based column.[6] The addition of a competitive base or operating at a different pH can sometimes mitigate this.
Sample Precipitation on the Column
If the sample is dissolved in a solvent that is too weak (low organic content) compared to the initial mobile phase, it can precipitate at the head of the column.
Dissolve the crude Felypressin in a solvent that is compatible with the initial mobile phase conditions. If the initial mobile phase is 5% acetonitrile, dissolving the sample in a similar or slightly higher concentration of acetonitrile is advisable.[12]
Degradation During Purification
Felypressin may be susceptible to degradation under certain pH or temperature conditions.
Assess the stability of Felypressin under the chromatographic conditions. This can be done by re-injecting a purified fraction after a period of incubation in the mobile phase. If degradation is observed, consider using a different mobile phase or lowering the column temperature.[13]
Non-Specific Binding to Collection Vials
Peptides can adsorb to the surface of glass or plastic collection tubes, leading to apparent low recovery.
Use low-protein-binding collection tubes. Pre-rinsing the tubes with a solution containing a high concentration of an organic solvent or a surfactant can also help to passivate the surface.
Workflow for Troubleshooting Low Recovery
Caption: Troubleshooting workflow for low Felypressin recovery.
Problem 3: Presence of Aggregates (HMW Impurities) in the Final Product Despite RP-HPLC Purification
Symptoms:
Analysis by a secondary method, such as Size-Exclusion Chromatography (SEC), reveals the presence of HMW impurities in the purified Felypressin.
Potential Causes & Solutions:
Cause
Scientific Rationale
Recommended Solution
Co-elution in RP-HPLC
Some HMW impurities may have very similar hydrophobicity to Felypressin, making their separation by RP-HPLC challenging.
Introduce an orthogonal purification step. Size-Exclusion Chromatography (SEC) is an excellent secondary purification technique as it separates molecules based on their hydrodynamic radius, not their hydrophobicity.[8]
Formation of Aggregates Post-Purification
The lyophilization process or the final formulation buffer can sometimes induce the formation of aggregates.
Optimize the lyophilization cycle and the composition of the final formulation buffer. The inclusion of excipients such as sugars or amino acids can sometimes stabilize the peptide and prevent aggregation.
Inadequate Analytical Method
The analytical RP-HPLC method used for purity assessment may not be capable of resolving the HMW impurities from the main peak.
Develop a dedicated analytical method for the detection of HMW impurities. SEC is the preferred method for quantifying aggregates.[14][15]
Perform preparative RP-HPLC as described previously to remove the bulk of the impurities.
Pool the fractions containing Felypressin of the highest purity.
Secondary Purification by SEC:
Column: SEC column with a fractionation range suitable for peptides (e.g., <10,000 Da).[8]
Mobile Phase: An aqueous buffer, such as phosphate-buffered saline (PBS) or ammonium acetate, that maintains the native conformation of Felypressin. High salt concentrations or denaturing agents can be used to minimize secondary interactions.[14]
Flow Rate: Isocratic elution at a flow rate appropriate for the column dimensions.
Detection: UV at 214 nm or 280 nm.
Collect the monomeric Felypressin peak, which should elute after the HMW impurities.
Purification Strategy Visualization
Caption: Two-step purification workflow for Felypressin API.
Frequently Asked Questions (FAQs)
Q1: What are the typical high molecular weight impurities of Felypressin?
High molecular weight impurities of Felypressin can include dimers formed through intermolecular disulfide bond formation or other covalent linkages, as well as non-covalent aggregates.[4] One specific example is Felypressin Impurity D, which has a molecular weight of 2080.57 Da, roughly double that of Felypressin (1040.22 Da).[16][]
Q2: Which chromatographic technique is better for removing HMW impurities: RP-HPLC or SEC?
Both techniques have their merits. RP-HPLC offers high resolving power for impurities with different hydrophobicities.[7] However, for impurities that differ primarily in size, such as aggregates, Size-Exclusion Chromatography (SEC) is the more effective technique as it separates molecules based on their hydrodynamic volume.[18] A common and robust strategy is to use RP-HPLC as a primary purification step followed by SEC as a polishing step.[15]
Q3: How can I prevent the formation of HMW impurities during storage?
The formation of HMW impurities, particularly aggregates, can be influenced by storage conditions. To minimize their formation, Felypressin API should be stored as a lyophilized powder at low temperatures (e.g., -20°C or -80°C) and protected from moisture.[16] For solutions, using an appropriate buffer system and pH can also be critical for maintaining stability.
Q4: What are the critical parameters to consider when developing an SEC method for Felypressin?
The key parameters for developing an SEC method for Felypressin include:
Column Selection: Choose a column with a pore size appropriate for the molecular weight of Felypressin and its expected aggregates. A pore size of around 80 Å can be suitable for small peptides.[14]
Mobile Phase Composition: The mobile phase should prevent non-specific interactions between Felypressin and the stationary phase. This is often achieved by using a buffer with a moderate ionic strength (e.g., 150 mM NaCl) and a pH that ensures the solubility and stability of the peptide.[14]
Flow Rate: The flow rate should be low enough to allow for proper diffusion into and out of the pores of the stationary phase, which is essential for achieving good resolution.
Q5: Are there alternative techniques to chromatography for removing HMW impurities?
While chromatography is the most common and effective method, other techniques like organic solvent nanofiltration (OSN) can be used to separate molecules based on size.[19] OSN utilizes a membrane to retain the larger API while allowing smaller impurities to pass through. However, its applicability would depend on the specific size difference between Felypressin and its HMW impurities.
References
Irvine, G. B. (2003). High-performance size-exclusion chromatography of peptides. Journal of Biochemical and Biophysical Methods, 56(1-3), 233-242. doi:10.1016/s0165-022x(03)00061-7
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
Sepax Technologies, Inc. (n.d.). Peptide Separations Using Size Exclusion Chromatography. Retrieved from [Link]
Waters Corporation. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Retrieved from [Link]
Waters Corporation. (2021, January 29). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]
Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. doi:10.17504/protocols.io.gvsbw6e
antibodies-online.com. (n.d.). Felypressin | ABIN3221055. Retrieved from [Link]
De Spiegeleer, B., et al. (2011). Purity Profiling of Peptide Drugs. Journal of Analytical & Bioanalytical Techniques, 2(5). doi:10.4172/2155-9872.1000125
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
Element Lab Solutions. (2019, May 20). HPLC Troubleshooting Filtration. Retrieved from [Link]
Pharmaffiliates. (n.d.). Felypressin-impurities. Retrieved from [Link]
Zhang, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research, 37(8), 153. doi:10.1007/s11095-020-02883-x
Elder, D. P., & Teasdale, A. (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Retrieved from [Link]
BioPharmaSpec. (2023, September 29). Process Related Impurities: Looking Beyond the API for Safer Biotherapeutics. Retrieved from [Link]
Wikipedia. (n.d.). Felypressin. Retrieved from [Link]
Taylor & Francis. (n.d.). Felypressin – Knowledge and References. Retrieved from [Link]
Veeprho. (n.d.). Isolation, Purification and Characterisation of Unknown Impurities. Retrieved from [Link]
ZEOCHEM. (n.d.). Purification of APIs. Retrieved from [Link]
Medsafe. (n.d.). Data Sheet. Retrieved from [Link]
Fleury, C. A., et al. (2012). Felypressin increases blood pressure during dental procedures in hypertensive patients. Arquivos Brasileiros de Cardiologia, 99(2), 773-779. doi:10.1590/s0066-782x2012005000057
Technical Support Center: Felypressin Stability & Impurity Profiling
Executive Summary & Technical Definition Welcome to the Peptide Stability Center of Excellence. This guide addresses a critical degradation pathway for Felypressin (Phenylalanyl-glycyl-lysyl-vasopressin): the formation o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Definition
Welcome to the Peptide Stability Center of Excellence. This guide addresses a critical degradation pathway for Felypressin (Phenylalanyl-glycyl-lysyl-vasopressin): the formation of Impurity D .
Technical Identification of Impurity D:
Based on current chemical reference standards and European Pharmacopoeia (EP) alignment from specialized suppliers, Impurity D is identified as the Felypressin Dimer (Intermolecular disulfide dimer).
Formation Mechanism: Disulfide interchange (scrambling) leading to aggregation.
Unlike hydrolytic impurities (which follow first-order kinetics driven by water activity), Impurity D formation is often a second-order reaction dependent on both temperature and peptide concentration . Controlling temperature is the single most effective variable in mitigating this specific impurity.
The Science: Thermodynamics of Dimerization
The Arrhenius Relationship
The growth rate of Impurity D (
) correlates exponentially with temperature, following the Arrhenius equation:
Where:
(Activation Energy): For disulfide interchange, this is typically high (80–120 kJ/mol), meaning even small temperature shifts (e.g., 2°C to 8°C) significantly alter the rate.
Mechanism: Elevated thermal energy increases the vibrational amplitude of the cystine disulfide bridge (
), lowering the barrier for nucleophilic attack by thiolate anions (often trace free thiols present in the matrix).
Pathway Visualization
The following diagram illustrates the temperature-dependent pathway where native Felypressin monomers undergo disulfide scrambling to form the Impurity D dimer.
Figure 1: Thermal degradation pathway of Felypressin leading to Impurity D (Dimer) via disulfide interchange.
Troubleshooting Guide & FAQs
This section addresses specific scenarios reported by formulation scientists.
Scenario A: "We observed a 0.5% spike in Impurity D after 24 hours at Room Temperature (25°C). Is this normal?"
Answer:
Yes, this is consistent with the thermodynamics of disulfide dimers.
Root Cause: At 25°C, the kinetic energy is sufficient to overcome the activation barrier for disulfide exchange, especially if the pH is > 6.0 (where thiols are more nucleophilic).
Corrective Action:
Immediate: Move samples to 2–8°C or -20°C .
Formulation Check: Verify your buffer pH. Disulfide bonds are most stable between pH 3.0 and 4.5 . If your formulation is near neutral (pH 7), dimerization rates can increase by 10-100x compared to acidic conditions.
Scenario B: "Our HPLC shows Impurity D, but the peak area doesn't change with temperature stress."
Answer:
You are likely misidentifying the peak.
Diagnosis: Impurity D (Dimer) is highly temperature-sensitive. If the peak is static, it may be a synthesis-related impurity (e.g., a deletion sequence or diastereomer formed during coupling) rather than a degradation product.
Verification Step: Run a Linearity of Dilution test. Dimers often show non-linear response factors or can be confirmed by running the sample under reducing conditions (add DTT). If the peak disappears with DTT, it is a dimer (Impurity D). If it remains, it is a stable covalent modification (not Impurity D).
Scenario C: "Does freezing prevent Impurity D growth completely?"
Answer:
Not necessarily.
The "Cryoconcentration" Effect: During freezing, water crystallizes first, concentrating the peptide and buffer salts in the remaining liquid phase. This effective increase in concentration can accelerate second-order dimerization reactions just before the system solidifies.
Recommendation: Use "Flash Freezing" (Liquid Nitrogen) rather than slow freezing to minimize the time spent in the cryoconcentrated state.
Experimental Protocol: Determining Temperature Sensitivity (
)
Use this protocol to generate data for your regulatory filing (IND/NDA) regarding Impurity D growth rates.
Objective: Calculate the Activation Energy (
) for Felypressin Dimerization.
Materials:
Felypressin Formulation (1 mg/mL).
HPLC System (C18 Column, UV detection at 220 nm).
Thermal Chambers: 25°C, 40°C, 60°C.
Step-by-Step Methodology:
Preparation: Aliquot the formulation into glass HPLC vials (inert atmosphere preferred).
Incubation: Place triplicates at three isotherms:
Condition A: 25°C (Control)
Condition B: 40°C (Accelerated)
Condition C: 60°C (Stress)
Sampling Points:
60°C: T=0, 6h, 12h, 24h, 48h.
40°C: T=0, 24h, 3d, 7d, 14d.
25°C: T=0, 7d, 14d, 30d.
Analysis: Inject 10 µL onto HPLC. Integrate the Impurity D peak (RRT ~1.8-2.1 depending on gradient, verify with MW ~2080).
Calculation: Plot
vs (Kelvin).
Data Template for Analysis:
Temperature (°C)
Temperature (K)
1/T ()
Rate constant (% growth/day)
25
298.15
0.00335
[Insert Data]
[Calc]
40
313.15
0.00319
[Insert Data]
[Calc]
60
333.15
0.00300
[Insert Data]
[Calc]
References
Simson Pharma. (2023). Felypressin EP Impurity D Reference Standard (Cat No. F790004). Retrieved from (Verifying MW ~2080 Da / Dimer Identity).
BOC Sciences. (2023).[] Felypressin Impurity D - Product Information. Retrieved from (Confirming Chemical Structure and Formula
).
European Pharmacopoeia (Ph.[5] Eur.). (10th Edition). Monograph: Felypressin. Strasbourg: Council of Europe. (Defines impurity limits and chromatographic parameters).
Manning, M. C., et al. (2010). Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research, 27(4), 544–575. (Authoritative source on peptide dimerization and Arrhenius kinetics).
Technical Support Center: Felypressin Impurity Analysis
Welcome to the Advanced Chromatography Support Hub. This guide addresses the critical signal-to-noise (S/N) challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Felypressin , a synt...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Chromatography Support Hub. This guide addresses the critical signal-to-noise (S/N) challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Felypressin , a synthetic nonapeptide vasoconstrictor.
Because Felypressin lacks strong chromophores (like extensive conjugation), detection relies on the peptide bond absorbance at 210–220 nm . At this low UV range, the baseline is hypersensitive to mobile phase quality, gradient mixing, and system artifacts, often obscuring impurities at the 0.1% reporting threshold.
Part 1: The Troubleshooting Logic (Q&A)
Q1: My baseline drifts significantly upwards during the gradient. Is this column bleed?
Diagnosis: Unlikely.[1] In peptide mapping using Trifluoroacetic Acid (TFA), this is almost certainly "Gradient Absorbance Mismatch."The Mechanism: TFA is the standard ion-pairing agent for Felypressin to improve peak shape. However, TFA absorbs UV light at 214 nm.[2] Acetonitrile (Mobile Phase B) suppresses the UV absorbance of TFA more than Water (Mobile Phase A) does. Paradoxically, this usually causes a negative drift. However, if the concentration of TFA is slightly different between lines, or if "aged" TFA is used (oxidized), significant positive drift occurs.
Corrective Protocol: The "Balanced Absorbance" Method
To flatten the baseline, you must equalize the UV absorbance of Mobile Phase A (Water) and Mobile Phase B (ACN).
Standard Prep: 0.1% TFA in Water (A) and 0.1% TFA in ACN (B).[1][3]
Optimized Prep: Lower the TFA in the organic phase by approximately 15-20% to compensate for the solvent effect, OR "dope" the phases until absorbances match.
Step 1: Prepare MP A (0.1% TFA/Water).[1] Zero the detector.
Step 2: Prepare MP B (0.085% TFA/ACN). Measure absorbance.[2][3][4][5]
Step 3: Adjust MP B TFA concentration until the absolute absorbance matches MP A within ±5 mAU.
Expert Note: Always use "LC-MS Grade" TFA in 1 mL ampoules. Bulk TFA oxidizes over time, forming impurities that absorb strongly at 210 nm, causing "ghost" peaks and noise.
Q2: I see a sinusoidal (wavy) baseline that mimics impurity peaks. How do I distinguish it?
Diagnosis: This is Mixing Noise , caused by the incomplete blending of Water and ACN before the detector.
The Mechanism: Water and Acetonitrile have different refractive indices. If the HPLC pump's dwell volume or mixer is insufficient, "packets" of unmixed solvent pass through the flow cell. At 214 nm, these refractive index changes manifest as a sine wave, often synchronous with the pump stroke.
Corrective Protocol:
Hardware: Install a static mixer with a larger internal volume (e.g., 350 µL or higher) between the pump and the injector.
Validation: Run a "0% Injection" gradient (inject pure mobile phase). If the waves persist at the exact same retention times, it is system noise, not Felypressin degradation products.
Q3: The baseline has high-frequency "fuzz" (spiking) that ruins the S/N ratio for the 0.1% impurity limit.
Diagnosis: This is likely Detector Energy Starvation or Degassing Failure .
The Mechanism: At 210 nm, many organic solvents absorb light, reducing the energy reaching the photodiode. If the lamp is aging (>2000 hours), the reference energy drops, and noise increases exponentially. Alternatively, outgassing in the flow cell creates micro-bubbles that scatter light.
Corrective Protocol:
Lamp Test: Check the reference energy intensity. If it is <50% of the initial installation value, replace the Deuterium (D2) lamp.
Degassing: Felypressin mobile phases (Water/ACN) are exothermic when mixed, releasing dissolved gas.[1] Ensure your inline degasser is operating at <100 mbar.
Part 2: Standardized Experimental Protocol
This protocol is designed to minimize baseline noise while separating Felypressin from its common deamidated impurities.[1]
Mobile Phase Composition
Component
Mobile Phase A (Aqueous)
Mobile Phase B (Organic)
Function
Solvent
Milli-Q Water (18.2 MΩ)
Acetonitrile (HPLC Grade)
Elution Matrix
Modifier
0.1% (v/v) TFA
0.085% - 0.09% (v/v) TFA
Ion-Pairing & pH Control
Prep Note
Do not filter after adding TFA (evaporation risk).[1]
Do not filter after adding TFA.
Maintain concentration accuracy.
Instrument Settings
Column: C18 End-capped, 150 x 4.6 mm, 3 µm or 5 µm (e.g., Symmetry C18 or equivalent).[1]
Temperature: 25°C ± 1°C (Critical for peptide selectivity).
Caption: Step-by-step workflow to validate the Felypressin assay setup before running samples.
References
European Pharmacopoeia (Ph.[1] Eur.) . Monograph: Felypressin. 11th Edition.[1] European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
Strategies for purifying Felypressin from Impurity D contamination
Executive Summary: The Impurity D Challenge Welcome to the Technical Support Center. This guide addresses the critical challenge of isolating Felypressin (Phe2-Lys8-Vasopressin) from its most persistent contaminant, Impu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Impurity D Challenge
Welcome to the Technical Support Center. This guide addresses the critical challenge of isolating Felypressin (Phe2-Lys8-Vasopressin) from its most persistent contaminant, Impurity D .[]
Technical Definition: Based on European Pharmacopoeia (EP) standards and molecular weight analysis (MW ~2080 Da), Impurity D is identified as the Felypressin Dimer .[] This impurity forms via intermolecular disulfide scrambling, where two Felypressin monomers (MW ~1040 Da) covalently link rather than forming the required intramolecular Cys1-Cys6 bridge.
The Problem: Impurity D exhibits solubility and hydrophobic characteristics nearly identical to the monomer, often co-eluting as a "shoulder" or broadening the main peak in standard Reversed-Phase HPLC (RP-HPLC).[]
Q: I see a post-peak shoulder on my analytical HPLC. How do I confirm it is Impurity D?A: Impurity D (Dimer) typically elutes after the main Felypressin peak due to increased hydrophobicity from the dual peptide chains.[]
Step 1 (Mass Spec): Run LC-MS.[] Look for the
ion at m/z ~1041 (Dimer) versus the ion at m/z ~1041 (Monomer). Note: The m/z values overlap, so look for the charge state distribution. The Dimer will also show a distinct at m/z ~694.
Step 2 (Reduction Test): Treat a small aliquot with DTT (Dithiothreitol).[] If the post-peak disappears and the main peak shifts (due to ring opening), the impurity was likely a disulfide-linked aggregate (Impurity D).
Q: Why does Impurity D form even after I purified the peptide?A: This is a stability issue known as Disulfide Scrambling .[]
Cause: At pH > 7.0, free thiols (if present) or trace metals can catalyze disulfide exchange.[]
Mechanism: Two cyclic monomers attack each other, opening the intramolecular ring and forming an intermolecular dimer.[]
Fix: Store lyophilized Felypressin at -20°C. Ensure all buffers are degassed and free of transition metals (use EDTA if necessary).
Category B: Purification Strategies
Q: Standard C18 gradients are failing to resolve Impurity D. What parameters should I adjust?A: The separation factor (
) between the monomer and dimer is low.[] You must move from "General Elution" to "Isocratic Hold" or "Shallow Gradient" strategies.[]
Protocol Adjustment:
Stationary Phase: Switch from a standard C18 (100 Å) to a C18 with smaller pore size (e.g., 80-120 Å) or a Phenyl-Hexyl phase. The Phenyl phase offers unique
selectivity for the Phenylalanine residue in Felypressin, often discriminating the dimer better than alkyl chains.
Gradient Slope: Reduce gradient slope to 0.2% - 0.5% B per minute .
Mobile Phase Modifier: If using TFA (0.1%), consider switching to Perchlorate or Phosphate buffers (pH 2.5 - 3.[]0) for the preparative step.[2] Perchlorate is chaotic and can alter the shape selectivity, potentially resolving the dimer. Warning: Perchlorate is explosive; handle with care and do not use with MS.[]
Q: Can I use Size Exclusion Chromatography (SEC) since the Dimer is double the weight?A: Yes, but with caveats.
Pros: The MW difference (1040 vs 2080 Da) is theoretically sufficient for SEC.[]
Cons: Most standard SEC columns (e.g., Superdex Peptide) have low resolution for this specific range compared to RP-HPLC.[]
Verdict: Use SEC only as a polishing step if RP-HPLC reduces purity <98%.[] Use a resin fractionating range of 100–7000 Da.
Experimental Protocols
Protocol 1: High-Resolution RP-HPLC for Impurity D Removal
Objective: Isolate Felypressin Monomer (>99.5% purity) from Impurity D.
Parameter
Specification
Rationale
Column
C18 or Phenyl-Hexyl, 5 µm, 100 Å
Phenyl phases interact with Phe2 residue, maximizing selectivity.[]
Navigating the Regulatory Maze: A Comparative Analysis of Felypressin Impurity D Limits in USP and EP
For Immediate Release SHANGHAI, China – February 23, 2026 – In the landscape of pharmaceutical quality control, the standards set by pharmacopoeias are paramount. For researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
SHANGHAI, China – February 23, 2026 – In the landscape of pharmaceutical quality control, the standards set by pharmacopoeias are paramount. For researchers, scientists, and drug development professionals working with the synthetic peptide Felypressin, understanding the nuances of impurity limits across different regulatory regions is critical. This guide provides an in-depth, objective comparison of the specified limits for Felypressin Impurity D as outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), offering clarity and actionable insights for ensuring global compliance.
Felypressin, a vasoconstrictor commonly used in dental anesthetics, is subject to rigorous purity standards to ensure its safety and efficacy. Impurities, which can arise during the synthesis, purification, or storage of the drug substance, are strictly controlled. Felypressin Impurity D, a specified impurity, serves as a key quality attribute monitored in regulatory submissions.
Unraveling the Pharmacopoeial Stance: A Head-to-Head Comparison
A thorough review of the current editions of the United States Pharmacopeia and the European Pharmacopoeia reveals a significant divergence in their approach to Felypressin.
European Pharmacopoeia (EP): A Clear Mandate
The European Pharmacopoeia features a dedicated monograph for Felypressin, designated as monograph 1634 . Within this monograph, the limits for related substances, including specified impurities, are clearly defined. For Felypressin Impurity D , the EP sets a specific acceptance criterion.
United States Pharmacopeia (USP): A Broader Framework
In contrast to the EP, a dedicated monograph for Felypressin is not found in the current United States Pharmacopeia-National Formulary (USP-NF). The absence of a specific monograph means there are no explicit, substance-specific limits for Felypressin Impurity D outlined in the USP. Instead, the control of impurities in drug substances without a specific monograph falls under the purview of general chapters.
For synthetic peptides like Felypressin, guidance can be drawn from USP General Chapter <1503>Quality Attributes of Synthetic Peptide Drug Substances and the recently proposed General Chapter <1504>Quality Attributes of Starting Materials for the Chemical Synthesis of Therapeutic Peptides. These chapters emphasize a risk-based approach to impurity control, where manufacturers are responsible for identifying and qualifying impurities based on the manufacturing process and potential degradation pathways. The acceptance criteria for any unspecified impurity are generally expected to adhere to the thresholds outlined in ICH Q3A(R2), which are typically ≤ 0.10% for reporting and identification.
The table below summarizes the key differences in the regulatory handling of Felypressin Impurity D between the two pharmacopoeias.
Parameter
European Pharmacopoeia (EP)
United States Pharmacopeia (USP)
Monograph Status
Official Monograph (1634)
No official monograph for Felypressin
Impurity D Limit
A specific limit is defined in the monograph.
No specific limit for Impurity D. Control is based on general chapters and ICH guidelines.
The Underlying Scientific Rationale
The differing approaches of the EP and USP reflect distinct philosophies in pharmacopoeial standards. The EP's inclusion of a specific monograph for Felypressin provides a clear and harmonized standard for all products marketed within its jurisdiction. This approach simplifies compliance for manufacturers by providing explicit limits for known impurities.
The USP's reliance on general chapters for substances without a dedicated monograph offers flexibility but places a greater onus on the manufacturer to develop and justify a robust control strategy. This approach acknowledges the diversity of synthetic routes and potential impurity profiles, encouraging a scientifically sound, process-specific approach to quality control.
Visualizing the Regulatory Divergence
The following diagram illustrates the differing regulatory pathways for controlling Felypressin Impurity D in the EP and USP.
Regulatory pathways for Felypressin Impurity D control.
Experimental Protocol for Impurity Profiling
To ensure compliance with either pharmacopoeial standard, a robust analytical method for the identification and quantification of Felypressin and its impurities is essential. A typical approach involves High-Performance Liquid Chromatography (HPLC).
Step-by-Step HPLC Methodology:
System Preparation:
HPLC System: A gradient-capable HPLC system with a UV detector.
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 220 nm.
Column Temperature: 30°C.
Injection Volume: 20 µL.
Standard and Sample Preparation:
Felypressin Standard Solution: Prepare a solution of Felypressin reference standard at a known concentration (e.g., 0.5 mg/mL) in a suitable diluent (e.g., Mobile Phase A).
Felypressin Impurity D Standard Solution: Prepare a solution of Felypressin Impurity D reference standard at a known concentration in the same diluent. This is used for peak identification and system suitability.
Sample Solution: Prepare the Felypressin drug substance sample at the same concentration as the standard solution.
Chromatographic Run and Analysis:
Equilibrate the column with the initial mobile phase composition.
Inject the diluent as a blank to ensure no interfering peaks.
Inject the Impurity D standard solution to determine its retention time.
Inject the Felypressin standard solution to establish the retention time of the main peak and for system suitability checks (e.g., resolution between Felypressin and Impurity D).
Inject the sample solution.
Identify the peak corresponding to Impurity D in the sample chromatogram based on its retention time relative to the standard.
Calculate the percentage of Impurity D in the sample using the area normalization method or against a qualified reference standard.
Causality Behind Experimental Choices: The choice of a reversed-phase C18 column is standard for peptide analysis, providing good separation based on hydrophobicity. The gradient elution with acetonitrile and water containing TFA is a common mobile phase system for peptides, as TFA acts as an ion-pairing agent, improving peak shape and resolution. UV detection at 220 nm is suitable for detecting the peptide bonds present in Felypressin and its impurities.
Conclusion and Future Outlook
The comparison of Felypressin Impurity D limits between the USP and EP highlights a fundamental difference in their standard-setting approaches. While the EP provides a clear, harmonized limit through a dedicated monograph, the USP relies on a more flexible, manufacturer-driven approach guided by general chapters and ICH guidelines.
For manufacturers aiming for global market access, it is imperative to develop a comprehensive impurity control strategy that satisfies the requirements of both pharmacopoeias. This involves a thorough understanding of the synthetic process, robust analytical method validation, and a scientifically sound justification for the established impurity limits. As global harmonization efforts continue, it is possible that a dedicated USP monograph for Felypressin may be developed in the future, further streamlining the regulatory landscape for this important pharmaceutical ingredient.
References
European Pharmacopoeia (Ph. Eur.) 11th Edition. European Directorate for the Quality of Medicines & HealthCare (EDQM), Council of Europe. Strasbourg, France. [Link]
ICH Harmonised Tripartite Guideline. Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
USP General Chapter <1503> Quality Attributes of Synthetic Peptide Drug Substances.
Proposed USP General Chapter <1504> Quality Attributes of Starting Materials for the Chemical Synthesis of Therapeutic Peptides.
Comparative
Specificity Testing for Felypressin Impurity D in Complex Excipient Matrices
A Comparative Technical Guide for Analytical Development Executive Summary In the analysis of Felypressin , a synthetic nonapeptide used primarily in dental anesthesia, the demonstration of specificity is the most critic...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Analytical Development
Executive Summary
In the analysis of Felypressin , a synthetic nonapeptide used primarily in dental anesthesia, the demonstration of specificity is the most critical validation parameter. The challenge is twofold:
Structural Similarity: Differentiating Felypressin from its Impurity D (typically a stereochemical diastereomer or deamidated byproduct), which shares near-identical physicochemical properties.
Matrix Interference: Ensuring these peptide signals are not masked by high-concentration excipients, specifically Prilocaine HCl (the active anesthetic) and Parabens (preservatives with high UV absorbance).
This guide compares the traditional Porous C18 (USP L1) methodology against an advanced Core-Shell Phenyl-Hexyl approach. While the traditional method often suffers from co-elution and peak tailing, the Core-Shell approach provides superior selectivity, ensuring strict compliance with ICH Q2(R1) specificity requirements.
The Analytical Challenge: Matrix & Impurity Profile
To design a robust specificity protocol, one must understand the "Adversaries" in the chromatogram.
The Target: Felypressin & Impurity D
Felypressin: Hydrophilic, basic peptide (pI ~10).
Impurity D: A critical related substance (often arising from racemization or deamidation, e.g., [D-Asn]-Felypressin). It typically elutes within ±0.5 minutes of the main peak under standard conditions.
The Matrix (Excipients)[1][2]
Prilocaine HCl: Present at ~30mg/mL (vs. Felypressin's ~0.03 I.U./mL). It is a basic amine that causes severe peak tailing on older silica columns, potentially burying the peptide region.
Methyl/Propylparaben: Strong UV chromophores (254 nm). They are hydrophobic but can drift into the peptide elution window during gradient shifts.
Comparative Analysis: Traditional vs. Advanced Methodology
We compared two distinct separation strategies.
Option A: Traditional Porous C18 (The "Old Standard")[1]
Column: Fully Porous Silica C18, 5µm, 250 x 4.6mm.[1][2][3]
Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile.[1][3][4][5]
Verdict:Insufficient.
Why: At neutral pH, Prilocaine tails heavily. The C18 phase lacks the steric selectivity to resolve Impurity D from Felypressin effectively (Resolution < 1.5).
Option B: Core-Shell Phenyl-Hexyl (The "Recommended Solution")[1]
Column: Core-Shell (Superficially Porous) Phenyl-Hexyl, 2.7µm, 150 x 2.1mm.
Mobile Phase: 0.1% TFA in Water / Acetonitrile (Acidic pH).
Verdict:Superior.
Why: The Phenyl-Hexyl stationary phase offers pi-pi interactions with the aromatic rings in Felypressin (Phenylalanine residues), providing unique selectivity for stereoisomers like Impurity D. The acidic pH suppresses silanol activity, sharpening the Prilocaine peak and moving it away from the peptides.
Performance Data Summary
Parameter
Method A: Traditional C18
Method B: Core-Shell Phenyl-Hexyl
Status
Resolution (Felypressin vs. Impurity D)
1.2 (Co-elution risk)
3.4 (Baseline separation)
PASS
Prilocaine Tailing Factor
2.1 (Broad)
1.1 (Sharp)
PASS
Paraben Interference
Co-elutes with Gradient Front
Retained > 10 mins (Resolved)
PASS
Run Time
45 Minutes
18 Minutes
Efficient
Recommended Experimental Protocol (Method B)
This protocol is designed to be self-validating. If the System Suitability criteria are met, the data is reliable.
Reagents & Materials[1][2][3][6][7][8][9][10]
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
Solvent B: 0.1% TFA in Acetonitrile (HPLC Grade).
Diluent: 0.1% TFA in Water (Matches initial mobile phase to prevent peak distortion).
Chromatographic Conditions[1][2][3][4][6][7][9]
Instrument: UHPLC or HPLC with low dead volume.
Column: Core-Shell Phenyl-Hexyl, 150 x 2.1 mm, 2.7 µm (e.g., Cortecs or Kinetex).
Flow Rate: 0.4 mL/min.
Temperature: 40°C (Improves mass transfer for peptides).
Detection: UV at 215 nm (Peptide bond) and 254 nm (Excipient check).
Injection Volume: 5 µL.
Gradient Program[1]
Rationale: A shallow gradient is required to separate the peptide isoforms (Impurity D), followed by a steep ramp to wash out the hydrophobic Parabens.
Time (min)
% Solvent A
% Solvent B
Action
0.0
90
10
Equilibration
1.0
90
10
Load
10.0
75
25
Peptide Separation Window
12.0
10
90
Wash (Elute Parabens)
14.0
10
90
Hold Wash
14.1
90
10
Re-equilibration
18.0
90
10
End
Specificity Validation Workflow
To prove specificity, you must demonstrate that the method can detect Impurity D in the presence of the matrix without interference.
Step 1: Stress Testing (Forced Degradation)
Generate Impurity D in-situ to confirm retention time.
Impurity D (stereoisomer) has a different spatial arrangement of these aromatic rings.
Mechanism: The Phenyl-Hexyl stationary phase engages in
- stacking interactions with the peptide's aromatic rings. This interaction is highly sensitive to the stereochemistry of the peptide, providing the necessary "grip" to separate the D-isomer from the L-isomer. A standard C18 column relies only on hydrophobicity, which is virtually identical for both isomers, leading to co-elution.
Caption: Mechanistic view of how Phenyl-Hexyl phase discriminates between peptide isomers via Pi-Pi interactions.
References
European Directorate for the Quality of Medicines (EDQM). Felypressin Monograph 1634. European Pharmacopoeia (Ph.[6] Eur.). [Link]
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]
Fekete, S., et al. Theory and practice of superficially porous silica particles for antibody-drug conjugate analysis. Journal of Pharmaceutical and Biomedical Analysis. (2016).[8] [Link]
Agilent Technologies. Separation of Paraben Preservatives by Reversed-Phase HPLC. Application Note. [Link]
A Comparative Guide to the Stability of Felypressin Impurities: Impurity D vs. Impurity A
For Researchers, Scientists, and Drug Development Professionals Introduction Felypressin, a synthetic analogue of the peptide hormone vasopressin, is a potent vasoconstrictor utilized in dental anesthesia to localize the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felypressin, a synthetic analogue of the peptide hormone vasopressin, is a potent vasoconstrictor utilized in dental anesthesia to localize the anesthetic agent and prolong its effect.[1][2] As with any peptide-based therapeutic, the purity and stability of Felypressin are critical quality attributes that directly impact its safety and efficacy. During the synthesis and storage of Felypressin, various related impurities can form, which may possess altered biological activity or toxicity.[3] Understanding the stability of these impurities is paramount for developing robust formulations and establishing appropriate storage conditions.
This guide provides an in-depth comparative analysis of the stability of two notable Felypressin impurities: Impurity D and Impurity A. We will delve into their structural differences, evaluate their susceptibility to various degradation pathways, and provide detailed experimental protocols for their comparative stability assessment.
Unveiling the Structures: Felypressin and its Impurities
Felypressin is a nonapeptide with the amino acid sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2, featuring a disulfide bridge between the two cysteine residues.[1]
Felypressin Impurity D: The Dimeric Species
Based on its molecular formula (C92H130N26O22S4), Felypressin Impurity D is the dimer of Felypressin.[4][] Dimerization of vasopressin and its analogues is a known phenomenon and can occur through the formation of intermolecular disulfide bonds.[6][7][8] This can result in either parallel or anti-parallel orientations of the two peptide chains. For the purpose of this guide, we will consider the most probable structure of Impurity D to be an anti-parallel dimer linked by two intermolecular disulfide bonds, a common arrangement for such peptides.
Felypressin Impurity A: A Product of Side-Chain Reaction
The molecular formula of Felypressin Impurity A is C52H77N15O13S2.[4] This formula suggests the addition of a C6H12N2O2 moiety to the parent Felypressin molecule. A plausible origin for this modification is the reaction of the primary amine of the lysine side chain with a protected amino acid, such as Fmoc-Lys(Boc)-OH, which might be present as a residual reactant or a byproduct during solid-phase peptide synthesis. For this comparison, we will hypothesize that Impurity A is Felypressin with an additional lysine residue attached to the epsilon-amino group of the original lysine residue.
Visualizing the Molecular Architectures
To better understand the structural basis for their differential stability, the molecular structures of Felypressin and its impurities are depicted below.
A Comparative Guide to Determining the Limit of Detection (LOD) for Felypressin Impurity D: HPLC-UV vs. HPLC-MS
This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with Mass Spectrometry...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), for determining the Limit of Detection (LOD) of Felypressin Impurity D. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and impurity profiling of peptide-based therapeutics.
Introduction: The Criticality of Impurity Profiling for Felypressin
Felypressin, a synthetic analogue of vasopressin, is utilized as a vasoconstrictor, often in dental anesthesia to prolong the local anesthetic effect.[1][2] As with any peptide-based pharmaceutical, ensuring the purity of the Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Process-related impurities and degradation products can potentially impact the drug's biological activity or elicit adverse effects.
Felypressin Impurity D is a critical process-related impurity that must be monitored and controlled within strict limits as defined by regulatory bodies. The ability to accurately and reliably detect this impurity at very low levels is therefore a cornerstone of quality control in the manufacturing of Felypressin. This guide will explore and compare the methodologies for establishing the Limit of Detection (LOD) for this impurity, providing a framework for selecting the most appropriate analytical strategy.
Regulatory Framework: The ICH Q2(R1) Guideline
The validation of analytical procedures is governed by the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology."[3][4][5] This guideline defines the LOD as the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][6] Establishing the LOD is a mandatory part of validating impurity limit tests, ensuring that the analytical method is suitable for its intended purpose.[6]
Several approaches for determining the LOD are described in ICH Q2(R1), including:
Based on Visual Evaluation: This method is not recommended for instrumental analysis.
Based on Signal-to-Noise Ratio: This approach is commonly used for analytical procedures that exhibit baseline noise. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD.[7]
Based on the Standard Deviation of the Response and the Slope: The LOD can be calculated as LOD = 3.3 * (σ/S), where σ is the standard deviation of the response (e.g., the standard deviation of the blank or the residual standard deviation of a regression line) and S is the slope of the calibration curve.[8][9]
This guide will focus on the signal-to-noise and the calibration curve methods, as they are most applicable to HPLC-based analyses.
Comparative Methodologies for LOD Determination
We will now delve into a comparative analysis of two instrumental approaches for determining the LOD of Felypressin Impurity D: the widely used HPLC-UV method and the increasingly adopted HPLC-MS method. For the purpose of this guide, we will assume a target reporting threshold for Impurity D is 0.1% relative to the Felypressin API concentration.
HPLC-UV is a robust and commonly used technique for the analysis of pharmaceutical impurities.[10][11][12] Its advantages include reliability, cost-effectiveness, and ease of use.
Experimental Protocol: LOD Determination for Felypressin Impurity D by HPLC-UV
Objective: To determine the Limit of Detection of Felypressin Impurity D using a reversed-phase HPLC method with UV detection, based on the signal-to-noise ratio and the calibration curve methods.
Materials:
Felypressin Reference Standard
Felypressin Impurity D Reference Standard
Acetonitrile (HPLC grade)
Trifluoroacetic acid (TFA)
Water (HPLC grade)
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% TFA in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient: 20-50% B over 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 40°C
Detection Wavelength: 220 nm
Injection Volume: 20 µL
Procedure:
Preparation of Standard Solutions:
Prepare a stock solution of Felypressin Impurity D at a concentration of 100 µg/mL in Mobile Phase A.
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 µg/mL to 1.0 µg/mL.
LOD Determination (Signal-to-Noise Ratio):
Inject the most dilute standard solution (e.g., 0.05 µg/mL) multiple times (n=6).
Measure the peak height of Impurity D and the baseline noise in a region close to the peak.
Calculate the signal-to-noise (S/N) ratio. The concentration at which the S/N ratio is approximately 3:1 is estimated as the LOD.
LOD Determination (Calibration Curve Method):
Inject the calibration standards in triplicate.
Plot the mean peak area against the concentration of Impurity D.
Perform a linear regression analysis to obtain the slope (S) and the standard deviation of the y-intercepts (σ).
Calculate the LOD using the formula: LOD = 3.3 * (σ/S).
Regulatory Acceptance of Felypressin Impurity D Characterization Data
Executive Summary: The Shift to Orthogonal Data In the regulatory landscape of synthetic peptides, the characterization of Felypressin Impurity D represents a critical checkpoint for drug substance approval.[][2] Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Shift to Orthogonal Data
In the regulatory landscape of synthetic peptides, the characterization of Felypressin Impurity D represents a critical checkpoint for drug substance approval.[][2] Unlike simple amino acid deletions, Impurity D (identified as a Felypressin Homodimer , MW ~2080.57 Da) presents unique challenges in resolution and quantification.[][2][3]
Regulatory bodies (EMA, FDA) no longer accept "retention time matching" alone for complex peptide impurities.[2][3] This guide compares the legacy Pharmacopoeial methodology against modern High-Resolution Mass Spectrometry (HRMS) workflows.[][2][3] It demonstrates why the latter is essential for securing regulatory acceptance under ICH Q3A(R2) and Ph. Eur. specifications.
The Technical Challenge: Impurity D
Felypressin (Phe2-Lys8-vasopressin) is a synthetic nonapeptide.[][2][3] During synthesis and storage, oxidation of the cysteine residues can lead to intermolecular disulfide bridging, forming dimers.[2]
Regulatory Threshold: Ph.[][2][5] Eur. limits unspecified impurities to 0.10%, but specific identified impurities like D often require characterization if >0.10% or if they possess immunogenic potential.[2]
The Problem: Standard Reverse-Phase HPLC (RP-HPLC) often elutes Impurity D as a broad, late-eluting peak that may co-elute with other hydrophobic aggregates or column shedding, leading to mass balance discrepancies rejected by assessors.[][3]
Comparative Analysis: Legacy vs. Advanced Methods[3]
The following table contrasts the performance of the standard compendial method against the proposed advanced characterization workflow.
Table 1: Performance Metrics of Characterization Platforms
Feature
Method A: Standard Ph. Eur. (RP-HPLC-UV)
Method B: Orthogonal UPLC-HRMS (Proposed)
Detection Principle
UV Absorbance @ 210 nm
Electrospray Ionization (ESI) Q-TOF MS
Specificity
Low .[][2][3] Relies on relative retention time (RRT).[2][3] Cannot distinguish co-eluting isobaric species.
Definitive . Isotopic distribution confirms Dimer status vs. unrelated contaminant.[2]
Regulatory Risk
High .[][2] Risk of "Request for Information" (RFI) regarding peak purity.
Low . Meets ICH Q3A/B requirements for structural elucidation.
Experimental Protocol: Self-Validating Characterization System
To achieve regulatory acceptance, you must generate a data package that proves the identity of Impurity D beyond reasonable doubt.[2] This protocol uses a Data-Dependent Acquisition (DDA) workflow.[][2][3]
Phase 1: Sample Preparation (Enrichment)
Causality: Direct injection of API often suppresses the ionization of low-level impurities.[][2] Enrichment ensures the dimer is detectable.[2]
Stock Solution: Dissolve Felypressin API at 1.0 mg/mL in 0.1% Formic Acid (aq).
Stress Condition (Optional for Validation): To generate Impurity D for reference, subject a small aliquot to oxidative stress (
0.1%, 2 hours, RT) to promote dimerization.[][2][3]
Filtration: 0.22 µm PVDF filter (Avoid Nylon, which binds peptides).[][2][3]
Phase 2: UPLC-Q-TOF Acquisition
Trustworthiness: This method uses a lock-mass calibration to ensure <5 ppm mass accuracy.[][2][3]
System: Agilent 6545 Q-TOF or Waters Xevo G2-XS.
Column: Peptide BEH C18, 1.7 µm, 2.1 x 100 mm (Pore size 130Å is critical for dimer separation).[][2][3]
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[][2][3]
Charge State Deconvolution: Use Maximum Entropy algorithms to collapse the charge envelope.[][2] The resulting zero-charge mass must match 2080.57 ± 0.05 Da .[][2][3]
Isotopic Overlap: Compare the observed isotopic pattern with the theoretical simulation for
. A match score >90% validates the formula.
Regulatory Submission Strategy (CTD Module 3)
When submitting this data, do not merely attach the raw files. Structure the argument logically:
Demonstrate Specificity: Overlay the Total Ion Chromatogram (TIC) of the blank, placebo, and API.[][2] Show that Impurity D is distinct.[2]
Justify Safety: Cite that Impurity D is a homodimer of the active substance.[][2] Unlike a chemically distinct degradation product, it likely shares a similar metabolic pathway, reducing toxicological concern (though immunogenicity remains a factor to address).[2][3]
Link to Ph. Eur.: Explicitly state: "The observed impurity at RRT X.XX corresponds to the Impurity D described in the monograph, confirmed by accurate mass measurement."
Visualization: The Characterization Workflow
The following diagram illustrates the decision tree for characterizing peptide impurities to meet regulatory standards.
Figure 1: Decision logic for elevating impurity characterization from routine QC to orthogonal structural elucidation.
References
European Directorate for the Quality of Medicines (EDQM). (2025).[][2][3] Felypressin Monograph 01/2025:1634.[][2] European Pharmacopoeia.[2][6] [Link][3]
International Council for Harmonisation (ICH). (2006).[][2][3][7][8] Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. [Link]
D'Hondt, M., et al. (2014).[][2][3] Related impurities in peptide medicines: An overview of the analytical challenges and the regulatory framework. Journal of Pharmaceutical and Biomedical Analysis. [Link]
U.S. Food and Drug Administration (FDA). (2021).[][2][3] ANDAs: Impurities in Drug Substances. FDA Guidance Documents. [Link]